Product packaging for 5-(4-Bromophenyl)-4,6-dichloropyrimidine(Cat. No.:CAS No. 146533-41-7)

5-(4-Bromophenyl)-4,6-dichloropyrimidine

カタログ番号: B057207
CAS番号: 146533-41-7
分子量: 303.97 g/mol
InChIキー: WEEFLZORZXLIJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-(4-Bromophenyl)-4,6-dichloropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C10H5BrCl2N2 and its molecular weight is 303.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrCl2N2 B057207 5-(4-Bromophenyl)-4,6-dichloropyrimidine CAS No. 146533-41-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(4-bromophenyl)-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFLZORZXLIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599422
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-41-7
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146533-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the development of pharmaceuticals, notably Macitentan.[1][2] This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most commonly cited synthetic route to this compound is a three-step process commencing with a substituted phenylacetate.[3][4] The pathway involves the formation of a malonate ester, followed by a cyclization reaction to construct the pyrimidine (B1678525) ring, and finally, a chlorination step to yield the target compound.[4][5]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

The initial step involves the conversion of methyl 2-(4-bromophenyl) acetate (B1210297) to dimethyl 2-(4-bromophenyl)malonate. This is typically achieved through a condensation reaction with dimethyl carbonate in the presence of a strong base such as sodium methoxide (B1231860).

Step 2: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol

The synthesized dimethyl 2-(4-bromophenyl)malonate is then subjected to a cyclization reaction with formamidine (B1211174) hydrochloride.[4] This reaction, carried out in the presence of a base like sodium methoxide in a solvent such as methanol, leads to the formation of the pyrimidine ring, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol.[4][5]

Step 3: Synthesis of this compound

The final step is the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol. This is most effectively accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions.[1][2][5] In some protocols, a tertiary amine base like N,N-dimethylaniline is added to facilitate the reaction.[6] The crude product is typically purified by recrystallization.

Experimental Protocols

The following are detailed experimental methodologies for the key reactions in the synthesis pathway.

Step 1: Dimethyl 2-(4-bromophenyl)malonate [4]

  • To a solution of sodium methoxide in anhydrous methanol, add methyl 2-(4-bromophenyl) acetate and dimethyl carbonate.

  • Heat the mixture to reflux and maintain for several hours.

  • After cooling, neutralize the reaction mixture with an acidic solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system like ethanol-acetone to yield dimethyl 2-(4-bromophenyl)malonate as a white solid.[4]

Step 2: 5-(4-Bromophenyl)pyrimidine-4,6-diol [4]

  • To a solution of sodium methoxide in anhydrous methanol, add dimethyl 2-(4-bromophenyl)malonate and formamidine hydrochloride.

  • Stir the mixture at room temperature for an extended period (e.g., 3.5 hours).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and acidify with a citric acid solution.

  • Stir the resulting suspension, and collect the precipitated solid by suction filtration.

  • Wash the solid with water and then cyclohexane (B81311) and dry to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol as a light yellow solid.[4]

Step 3: this compound [5]

  • Slowly add 5-(4-bromophenyl)pyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for approximately 8 hours.[2][5]

  • Distill off the excess POCl₃ under reduced pressure.

  • Carefully pour the viscous residue into ice water.

  • Adjust the pH of the solution to 9-10 using potassium carbonate to precipitate the product.[5]

  • Filter the solid, wash with water, and dry under reduced pressure to yield this compound as a white solid.[5]

Quantitative Data Summary

StepProductStarting Material(s)Key ReagentsSolvent(s)Typical YieldPurityRef.
1Dimethyl 2-(4-bromophenyl)malonateMethyl 2-(4-bromophenyl) acetateDimethyl carbonate, Sodium methoxideMethanol, THF72.3%-[4]
25-(4-Bromophenyl)pyrimidine-4,6-diolDimethyl 2-(4-bromophenyl)malonateFormamidine hydrochloride, Sodium methoxideAnhydrous methanol84.4%-[4]
3This compound5-(4-Bromophenyl)pyrimidine-4,6-diolPhosphorus oxychlorideToluene86.5%>99% (HPLC)[2][5]
OverallThis compoundMethyl 2-(4-bromophenyl) acetate--52.8%-[3]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway A Methyl 2-(4-bromophenyl) acetate B Dimethyl 2-(4-bromophenyl)malonate A->B  Dimethyl carbonate,  Sodium methoxide C 5-(4-Bromophenyl)pyrimidine-4,6-diol B->C  Formamidine hydrochloride,  Sodium methoxide D This compound C->D  Phosphorus oxychloride

References

Physicochemical Properties of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-4,6-dichloropyrimidine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[1][2][3] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthetic chemistry, and for the development of robust manufacturing processes. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its safety information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₅BrCl₂N₂[1][4]
Molecular Weight 303.97 g/mol [4]
Appearance Off-white to white solid[1][2]
Melting Point 98.0 to 102.0 °C[1]
Boiling Point 368.7 ± 42.0 °C (Predicted)[1][5]
Solubility Slightly soluble in Chloroform and DMSO[1]
pKa -4.92 ± 0.26 (Predicted)[1]
Density 1.677 ± 0.06 g/cm³ (Predicted)[1]

Experimental Protocols

The synthesis of this compound is a multi-step process. The following is a representative experimental protocol adapted from literature for its preparation.

Synthesis of this compound

This synthesis is typically achieved in three main steps starting from 4-bromophenylacetic acid.

Step 1: Esterification of 4-bromophenylacetic acid

  • To a solution of 4-bromophenylacetic acid (73.9 g, 0.34 mol) in methanol (B129727) (400 mL), thionyl chloride (49.05 g, 30 mL, 0.41 mol) is added dropwise while maintaining the temperature of the reaction mixture at 0-5 °C.[6][7]

  • After the complete addition, the cooling bath is removed, and the mixture is allowed to warm to room temperature.[6][7]

  • The reaction is stirred for an additional 3 hours before the solvent is removed under reduced pressure to yield methyl 2-(4-bromophenyl)acetate.[7]

Step 2: Formation of 5-(4-Bromophenyl)pyrimidine-4,6-diol

  • Sodium metal is slowly added to methanol at 0 °C to prepare sodium methoxide (B1231860).

  • Dimethyl 2-(4-bromophenyl)malonate is dissolved in methanol and added to the sodium methoxide solution.

  • Formamidine hydrochloride is then added, and the reaction is heated.

  • After cooling, the methanol is distilled off, and an acidic workup is performed to precipitate the product.

  • The crude product is filtered, washed, and dried to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol.

Step 3: Chlorination to this compound

  • 5-(4-Bromophenyl)pyrimidine-4,6-diol (53.4g, 0.2mol) is slowly added to phosphorus oxychloride (POCl₃, 427mL) and the mixture is refluxed for 8 hours.[2]

  • After the reaction is complete, the excess POCl₃ is distilled off under reduced pressure.[2]

  • The residue is then carefully poured into ice water.[2]

  • The pH of the solution is adjusted to 9-10 using a suitable base, such as potassium carbonate, to precipitate the final product.[2]

  • The resulting solid is filtered, washed with water, and dried under reduced pressure to yield this compound as a white solid.[2]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 4-bromophenylacetic_acid 4-bromophenylacetic acid Methanol_Thionyl_Chloride Methanol, Thionyl Chloride (0-5 °C -> RT) 4-bromophenylacetic_acid->Methanol_Thionyl_Chloride Methyl_2-(4-bromophenyl)acetate Methyl 2-(4-bromophenyl)acetate Methanol_Thionyl_Chloride->Methyl_2-(4-bromophenyl)acetate Sodium_Methoxide_Formamidine Sodium Methoxide, Formamidine HCl Methyl_2-(4-bromophenyl)acetate->Sodium_Methoxide_Formamidine 5-(4-Bromophenyl)pyrimidine-4,6-diol 5-(4-Bromophenyl)pyrimidine-4,6-diol Sodium_Methoxide_Formamidine->5-(4-Bromophenyl)pyrimidine-4,6-diol POCl3 Phosphorus Oxychloride (POCl₃) (Reflux) 5-(4-Bromophenyl)pyrimidine-4,6-diol->POCl3 Final_Product This compound POCl3->Final_Product

Synthesis workflow for this compound.

Biological Activity and Applications

The primary application of this compound is as a key intermediate in the synthesis of Macitentan.[1][2][3] Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The structural features of this compound, particularly the reactive chloro-substituents on the pyrimidine (B1678525) ring, allow for its further elaboration into the complex structure of Macitentan through coupling reactions.[3] It is also used in the synthesis of other novel pyrimidine analogs through reactions like the Suzuki cross-coupling.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[8]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements :

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

It is also noted to be light-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

This technical guide has summarized the key physicochemical properties, a detailed synthesis protocol, and essential safety information for this compound. The data presented here is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A comprehensive understanding of these properties is fundamental for its efficient and safe use in the synthesis of pharmaceuticals and other advanced chemical entities.

References

An In-depth Technical Guide to 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS No. 146533-41-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and discusses its primary applications, with a focus on its role in the development of the dual endothelin receptor antagonist, Macitentan.

Compound Identification and Properties

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a pyrimidine (B1678525) core with two chlorine substituents and a bromophenyl group, makes it a versatile precursor for creating more complex molecules.[2]

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 146533-41-7 [2]
Molecular Formula C₁₀H₅BrCl₂N₂ [2][3]
Molecular Weight 303.97 g/mol [2][3]
IUPAC Name This compound [3]
Appearance White to light yellow powder or crystal [2][4]
Melting Point 98-102 °C / 101-102 °C [2][4][5][6]
Purity ≥ 98% (GC) [2]
Boiling Point (Predicted) 368.7 ± 42.0 °C at 760 mmHg [7][8]
Density (Predicted) 1.677 ± 0.06 g/cm³ [7]
Solubility Slightly soluble in Chloroform and DMSO [7]

| Storage Conditions | Store at room temperature, recommended in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. |[2][7][9] |

Table 2: Spectroscopic Data

Spectrum Type Data Source(s)
Mass Spectrometry (MS) m/z: 302 [M+H]⁺ [5][6][10]

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H) |[5][6][10] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that has been optimized for yield and purity.[5][10][11] The most common route starts from commercially available methyl 2-(4-bromophenyl) acetate (B1210297) and proceeds through the formation of key intermediates.[10][11] A patent also describes a method starting from p-bromophenylacetic acid.[12]

A critical step in many synthesis routes is the chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Detailed Synthesis Workflow

The following diagram outlines the key steps in a widely cited synthesis route.

G cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Methyl 2-(4-bromophenyl) acetate B Dimethyl 2-(4-bromophenyl) malonate A->B + Dimethyl Carbonate + Sodium Methoxide C 5-(4-Bromophenyl) pyrimidine-4,6-diol D This compound (Final Product) B_ref->C + Formamidine C_ref->D + POCl3 (Phosphorus Oxychloride)

Caption: Synthesis workflow for this compound.
Experimental Protocol: Chlorination Step

This protocol details the conversion of 5-(4-Bromophenyl)pyrimidine-4,6-diol to the final product.

  • Reaction Setup: Slowly add 5-(4-Bromophenyl)pyrimidine-4,6-diol (e.g., 53.4 g, 0.2 mol) to phosphorus oxychloride (POCl₃) (e.g., 427 mL) in a suitable reaction vessel equipped with a reflux condenser.[5][6]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours.[5][6] Monitor the reaction's completion using an appropriate method, such as HPLC.

  • Removal of Reagent: After the reaction is complete, distill off the excess POCl₃ under reduced pressure.[5][6]

  • Quenching: Carefully pour the resulting black viscous residue into ice water (e.g., 1000 mL).[5][6]

  • Neutralization: Adjust the pH of the solution to between 9 and 10 using a base, such as potassium carbonate.[5][6] This will cause the product to precipitate.

  • Isolation and Purification: Filter the precipitated solid. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).[8]

  • Drying: Dry the purified solid under reduced pressure to yield this compound as a white solid.[5][6] An example yield reported for this step is 86.5%.[5]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Macitentan .[4][6][7][13]

  • Macitentan: An orally active, potent dual endothelin receptor antagonist.[6][7][13] It is used for the treatment of pulmonary arterial hypertension (PAH).[4][7][13][14] The synthesis of Macitentan involves reacting the dichloropyrimidine intermediate with other building blocks to construct the final complex drug molecule.[15]

Beyond Macitentan, the compound's reactive dichloropyrimidine and bromophenyl groups make it a versatile building block for creating a library of new chemical entities.[4] It has potential applications in the development of:

  • Antiviral and anticancer agents[2]

  • Agrochemicals, such as herbicides or fungicides[2]

  • Advanced materials, including polymers and coatings[2]

Biological Context: Endothelin Receptor Antagonism

To understand the significance of this compound, it is crucial to understand the mechanism of its principal derivative, Macitentan. Macitentan targets the endothelin signaling pathway, which plays a critical role in vasoconstriction and cell proliferation.

In pathological conditions like pulmonary arterial hypertension, the endothelin system is overactive. Endothelin-1 (ET-1) binds to its receptors (ETₐ and ETₑ) on smooth muscle cells, leading to vasoconstriction and vascular remodeling. Macitentan acts as a dual antagonist, blocking both ETₐ and ETₑ receptors and thereby mitigating these harmful effects.

The diagram below illustrates the simplified signaling pathway inhibited by Macitentan.

G cluster_0 Cell Membrane ET_A ETₐ Receptor Effects Vasoconstriction & Proliferation ET_A->Effects ET_B ETₑ Receptor ET_B->Effects ET1 Endothelin-1 (ET-1) ET1->ET_A ET1->ET_B Macitentan Macitentan (Synthesized from Intermediate) Macitentan->ET_A Macitentan->ET_B

Caption: Simplified Endothelin signaling pathway and inhibition by Macitentan.

Safety and Handling

According to aggregated GHS data, this compound may cause skin and serious eye irritation.[3][8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be used in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Structure Elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the chemical structure of this compound. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of this and similar heterocyclic molecules.

Introduction

This compound (CAS No. 146533-41-7) is a pivotal building block in medicinal chemistry, notably as a precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1] The precise molecular structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient. Therefore, a thorough structural characterization using a combination of analytical techniques is imperative. This guide outlines the systematic approach to the structure elucidation of this compound, presenting the expected data from various spectroscopic methods.

Synthesis and Physicochemical Properties

This compound is typically synthesized from commercially available starting materials such as methyl 2-(4-bromophenyl) acetate (B1210297) in a multi-step process.[2][3] A common synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Methyl 2-(4-bromophenyl) acetate Step1 Reaction with dimethyl oxalate Start->Step1 Intermediate1 Dimethyl 2-(4-bromophenyl)malonate Step1->Intermediate1 Step2 Cyclization with formamidine Intermediate1->Step2 Intermediate2 5-(4-Bromophenyl)pyrimidine-4,6-diol Step2->Intermediate2 Step3 Chlorination with POCl3 Intermediate2->Step3 Product 5-(4-Bromophenyl)-4,6- dichloropyrimidine Step3->Product

Caption: Synthetic pathway for this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 146533-41-7[4]
Molecular Formula C₁₀H₅BrCl₂N₂[4]
Molecular Weight 303.97 g/mol [4]
Appearance White to light yellow powder[1]
Melting Point 98-102 °C[1]

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through the combined analysis of data from various spectroscopic techniques. The logical workflow for this process is depicted below.

Spectroscopic_Analysis_Workflow cluster_analysis Structure Elucidation Workflow Sample Purified Compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data_Integration Data Integration and Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure Elucidated Structure Data_Integration->Structure

Caption: Logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
Ar-H (pyrimidine)8.96s-[3][5]
Ar-H (bromophenyl)7.72d8.5[3][5]
Ar-H (bromophenyl)7.39d8.5[3][5]

Interpretation:

  • The singlet at 8.96 ppm corresponds to the lone proton on the pyrimidine (B1678525) ring.

  • The two doublets at 7.72 and 7.39 ppm are characteristic of a para-substituted benzene (B151609) ring, confirming the presence of the 4-bromophenyl group.

CarbonPredicted Chemical Shift (δ) ppm
C=N (pyrimidine)~160-165
C-Cl (pyrimidine)~155-160
C-Br (bromophenyl)~120-125
C-H (bromophenyl)~128-132
C-C (pyrimidine-bromophenyl)~130-135
C-H (pyrimidine)~140-145
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI)[3]
[M+H]⁺ 302[3][5]

Interpretation: The observed [M+H]⁺ peak at m/z 302 is consistent with the calculated molecular weight of 303.97 g/mol for the molecular formula C₁₀H₅BrCl₂N₂. The characteristic isotopic pattern for one bromine and two chlorine atoms would be expected, providing further confirmation of the elemental composition. A proposed fragmentation pathway would involve the loss of chlorine and bromine radicals, as well as cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

Although a specific IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic ring)1450-1600
C=N stretch (pyrimidine ring)1570-1620
C-Cl stretch600-800
C-Br stretch500-600

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Instrument Parameters (General):

  • Spectrometer: 300 MHz or higher

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 s

    • Relaxation delay: 1-2 s

    • Number of scans: 16-64

  • ¹³C NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 s

    • Relaxation delay: 2-5 s

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrument Parameters (ESI):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 50-500

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

  • If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis:

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The combined data from these techniques provide unambiguous evidence for the molecular formula, connectivity, and functional groups present in the molecule. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of this important pharmaceutical intermediate and related heterocyclic compounds. While X-ray crystallographic data would provide the ultimate confirmation of the three-dimensional structure, it is not currently publicly available for this specific compound.

References

Nuclear Magnetic Resonance (NMR) Analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the key chemical intermediate, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. This document details experimental protocols for NMR data acquisition and presents the available spectral data in a clear, tabular format for ease of reference and comparison. The logical relationships in the NMR analysis are further elucidated through a custom-generated diagram.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H NMR spectral data and the expected ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Data for this compound
SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Ar-H8.96Singlet (s)-H-2 (Pyrimidine ring)
Ar-H7.72Doublet (d)8.5H-2', H-6' (Bromophenyl ring)
Ar-H7.39Doublet (d)8.5H-3', H-5' (Bromophenyl ring)

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Data for this compound

Experimental ¹³C NMR data for the full molecule was not available in the surveyed literature. The following are predicted chemical shifts based on the analysis of 4,6-dichloropyrimidine (B16783) and typical values for a 4-bromophenyl substituent.

AtomPredicted Chemical Shift (δ) ppmNotes
C-2~160Based on data for 4,6-dichloropyrimidine.
C-4, C-6~161Based on data for 4,6-dichloropyrimidine.
C-5~120
C-1'~135Quaternary carbon attached to the pyrimidine (B1678525) ring.
C-2', C-6'~132Carbons ortho to the bromine atom.
C-3', C-5'~130Carbons meta to the bromine atom.
C-4'~124Carbon bearing the bromine atom.

Experimental Protocols for NMR Spectroscopy

The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Addition: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Spectral Width: A range covering 0-10 ppm is usually sufficient.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Spectral Width: A range of 0-200 ppm is generally appropriate for most organic compounds.

Structural and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Workflow of NMR analysis for the target molecule.

References

Mass Spectrometry Analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the endothelin receptor antagonist, Macitentan. This document outlines detailed experimental protocols, predicted fragmentation patterns, and relevant biological context to support research and development activities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural characterization is crucial for ensuring the quality and purity of synthetic intermediates and final active pharmaceutical ingredients. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such molecules through fragmentation analysis. This guide details the expected mass spectral behavior of this compound under both soft and hard ionization techniques.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to yield characteristic data based on its isotopic composition and structural features. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.

Molecular Ion

Under soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed primarily as a protonated molecule, [M+H]+.

IonCalculated m/z (Monoisotopic)Expected Isotopic Pattern
[M+H]+300.9201A complex isotopic cluster due to the presence of one bromine and two chlorine atoms. The most abundant peaks will be at m/z 301, 303, 305, and 307.

Note: The observation of [M+H]+ at m/z 302 has been reported, which corresponds to the nominal mass of the protonated molecule.

Predicted Fragmentation Pattern (Electron Ionization)

Under Electron Ionization (EI), a hard ionization technique, this compound is expected to undergo significant fragmentation. The predicted fragmentation pathways are based on the known fragmentation of halogenated aromatic compounds and pyrimidine (B1678525) derivatives. The following table summarizes the major predicted fragments.

m/z (Proposed)Proposed Fragment IonProposed Neutral Loss
299/301/303[M]•+-
264/266/268[M-Cl]+•Cl
220/222[M-Br]+•Br
185[M-Br-Cl]+•Br, •Cl
154[C10H5N2]+•Br, 2x •Cl
150[M-Br-Cl-HCN]+•Br, •Cl, HCN
127[C6H4N]+C4HCl2N
76[C6H4]+C4HBrCl2N2

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for the accurate mass determination and confirmation of the molecular weight of the title compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 300 - 400 °C.

  • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/min.

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

  • Mass Range: m/z 100 - 500.

  • Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 301) and applying collision-induced dissociation (CID) with a collision energy of 10-30 eV.

3. Data Analysis:

  • Analyze the resulting spectrum for the presence of the [M+H]+ ion and its characteristic isotopic pattern.

  • If high-resolution data is acquired, calculate the elemental composition to confirm the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for obtaining detailed structural information through fragmentation analysis. This method is often coupled with Gas Chromatography (GC) for sample introduction.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (10-100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometer (EI) Parameters:

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40 - 400.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the peak and identify the molecular ion (if present) and major fragment ions.

  • Interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Introduction Sample Introduction (Direct Infusion or GC/LC) Dilution->Introduction Ionization Ionization (ESI or EI) Introduction->Ionization MassAnalyzer Mass Analysis (m/z Separation) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Data Interpretation (Molecular Weight & Fragmentation) Spectrum->Interpretation Report Reporting Interpretation->Report

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of the target compound under electron ionization.

Fragmentation_Pathway M [M]•+ m/z 299/301/303 M_minus_Cl [M-Cl]+ m/z 264/266/268 M->M_minus_Cl - Cl• M_minus_Br [M-Br]+ m/z 220/222 M->M_minus_Br - Br• M_minus_Br_Cl [M-Br-Cl]+ m/z 185 M_minus_Cl->M_minus_Br_Cl - Br• M_minus_Br->M_minus_Br_Cl - Cl• Fragment_154 [C10H5N2]+ m/z 154 M_minus_Br_Cl->Fragment_154 - Cl• Fragment_150 [C9H4N]+ m/z 150 M_minus_Br_Cl->Fragment_150 - HCN Fragment_127 [C6H4N]+ m/z 127 Fragment_154->Fragment_127 - HCN Fragment_76 [C6H4]+ m/z 76 Fragment_127->Fragment_76 - HCN

Caption: Predicted EI fragmentation of the title compound.

Endothelin Receptor Signaling Pathway

As this compound is a precursor to an endothelin receptor antagonist, understanding the signaling pathway is relevant.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ETR Endothelin Receptor (ET-A / ET-B) G_protein Gq/11 ETR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Responses (e.g., Vasoconstriction) Ca2->Cell_Response PKC->Cell_Response Endothelin Endothelin-1 Endothelin->ETR

Caption: Simplified endothelin receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The detailed protocols and predicted fragmentation data serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Accurate mass determination and structural elucidation through these methods are essential for quality control and the advancement of drug discovery programs.

Technical Guide: Solubility Profile of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility insights derived from synthetic and purification processes. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide also visualizes the experimental workflow and the key factors influencing the solubility of organic compounds, aiming to equip researchers with the necessary tools to conduct their own solubility studies.

Introduction

This compound is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Macitentan. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable manufacturing processes. This guide addresses the current knowledge gap in the quantitative solubility data of this compound and provides a practical framework for its determination.

Qualitative Solubility Profile

Based on available literature concerning the synthesis and purification of this compound, a qualitative solubility profile can be inferred:

  • Toluene : Used as a solvent during the synthesis, indicating that the compound is soluble in toluene, likely at elevated temperatures.

  • Ethanol-Acetone Mixtures : The compound can be recrystallized from an ethanol-acetone (5:2) mixture, which suggests good solubility in this mixed solvent system, particularly at higher temperatures, and lower solubility at room temperature, allowing for crystallization upon cooling.

  • Methanol : Employed in preceding synthetic steps, suggesting potential solubility.

  • Cyclohexane : Used as a washing solvent for the crude product, indicating poor solubility.

  • Water : The crude product is washed with water, signifying very low solubility in aqueous media.

This qualitative assessment is summarized in the table below.

Solvent/SystemInferred SolubilityRationale from Literature
TolueneSolubleUsed as a reaction solvent in synthesis.
Ethanol-AcetoneSoluble (especially when heated)Used for recrystallization.
MethanolLikely SolubleUsed in synthetic precursors.
CyclohexanePoorly SolubleUsed as a washing agent for the solid product.
WaterPoorly SolubleUsed for washing the solid product.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Equilibrium Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium (shake-flask) method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (pure solid)

  • Selected organic solvents (e.g., toluene, ethanol, acetone, methanol, cyclohexane, etc.)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath with agitation capabilities

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a series of vials, ensuring a sufficient amount of undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1][2]

  • Sample Collection and Preparation :

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis :

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound in the respective solvent.

  • Calculation of Solubility :

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

  • Temperature Dependence :

    • Repeat the entire procedure at different temperatures (e.g., 10 °C, 25 °C, 40 °C) to determine the temperature dependence of the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Data Processing A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/UV-Vis F->G H Calculate solubility from concentration G->H I Report solubility data H->I

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility Like dissolves like Molecular_Size Molecular Size Molecular_Size->Solubility Affects lattice energy Functional_Groups Functional Groups Functional_Groups->Polarity_solute H_Bonding Hydrogen Bonding Capability Functional_Groups->H_Bonding Polarity_solvent Polarity Polarity_solvent->Solubility Like dissolves like H_Bonding->Solubility Enhances interaction Temperature Temperature Temperature->Solubility Typically increases for solids Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bonds in 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active compounds, most notably the dual endothelin receptor antagonist, Macitentan (B1675890).[1][2] This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C4 and C6 positions of the pyrimidine (B1678525) ring. Quantitative data from the literature is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, this guide includes mandatory visualizations of relevant signaling pathways and experimental workflows, generated using Graphviz (DOT language), to facilitate a deeper understanding of the application of this versatile chemical scaffold in drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a versatile building block. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, particularly in the area of kinase inhibitors.[3] The presence of two reactive chlorine atoms at the C4 and C6 positions, a bromine atom on the phenyl ring for further diversification, and the steric and electronic influence of the 5-aryl substituent make this molecule a highly valuable scaffold for the synthesis of compound libraries for drug discovery.

The reactivity of the C-Cl bonds is paramount to the synthetic utility of this intermediate. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders the chlorine atoms susceptible to nucleophilic attack. Generally, in 4,6-dichloropyrimidines, the C4 and C6 positions are the most reactive sites for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4] This guide will delve into the nuances of this reactivity, with a focus on regioselectivity and the factors that govern it.

Reactivity of the C-Cl Bonds

The two chlorine atoms at the C4 and C6 positions of this compound exhibit differential reactivity, which can be exploited for the sequential introduction of various functional groups. This differential reactivity is primarily governed by the electronic effects of the pyrimidine nitrogens and the steric hindrance imposed by the 5-(4-bromophenyl) group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of this compound. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles on the electron-deficient carbon atoms bearing the chlorine leaving groups.

The synthesis of Macitentan provides a clear example of the sequential and regioselective nature of SNAr on this substrate. In the first step, one of the chlorine atoms is displaced by the potassium salt of N-propylsulfamide.[5] This is followed by the substitution of the remaining chlorine atom by ethylene (B1197577) glycol in the presence of a strong base.[2][5] This stepwise substitution indicates that the introduction of the first substituent modulates the reactivity of the second chlorine atom, allowing for controlled synthesis of unsymmetrically disubstituted pyrimidines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagents and ConditionsProductYield (%)Reference(s)
N-Propylsulfamide potassium saltDMSO, 25-30°C, 5-6 hN-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamideNot explicitly stated, but part of a multi-step synthesis[2][5]
Ethylene glycolPotassium tert-butoxide, Ethylene glycol, 100-105°C, 12-14 hN-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide70-90 (for the alcohol formation step)[1][2][5]
AdamantylalkylaminesVariesMono-aminated product60-95[6]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bonds in this compound can participate in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The C-Br bond on the phenyl ring offers an additional site for orthogonal functionalization.

While the primary focus of this guide is the C-Cl bond reactivity, it is noteworthy that the C-Br bond of this compound readily undergoes Suzuki-Miyaura coupling. This reaction is typically performed prior to the substitution of the less reactive C-Cl bonds.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction is particularly useful for the introduction of a wide range of primary and secondary amines at the C4 and C6 positions of the pyrimidine ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.[7][8] For dichloropyrimidines, careful optimization is often required to favor mono-amination over di-substitution.[9]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Ligand/BaseSolventTemperature (°C)ProductYield (%)Reference(s)
Buchwald-HartwigPrimary/Secondary AminesPd(OAc)₂/dppb, LiHMDSTHF0Mono-aminated (C4)High[4]
Buchwald-HartwigAdamantane-containing aminesPd₂(dba)₃/DavePhos, Cs₂CO₃Toluene110Unsymmetrical di-aminated40-46[6]
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂/CuI, Et₃NDMFRoom TempAlkynylpyrimidineGood[10][11]

Experimental Protocols

Synthesis of N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide (Mono-substitution)

This protocol is adapted from the synthesis of Macitentan.[2][5]

  • Reagents: this compound, N-Propylsulfamide, Potassium tert-butoxide, Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a solution of N-propylsulfamide in DMSO, add potassium tert-butoxide and stir the mixture at room temperature for 30 minutes to form the potassium salt in situ.[5]

    • Add this compound to the reaction mixture.

    • Stir the contents for 5-6 hours at 25-30°C.[5]

    • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.

    • The precipitated solid is filtered, washed with water, and dried under vacuum to yield the desired mono-substituted product.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure that may require optimization for specific substrates.[4][9]

  • Reagents: this compound, Amine, Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,4-Bis(diphenylphosphino)butane (dppb) or other suitable phosphine (B1218219) ligand, Lithium bis(trimethylsilyl)amide (LiHMDS) or another strong base, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in anhydrous THF.

    • In a separate flask, dissolve this compound and the amine in anhydrous THF.

    • Cool the substrate solution to 0°C and add the base (e.g., LiHMDS).

    • Add the catalyst solution to the substrate mixture.

    • Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

This is a general procedure for the coupling of terminal alkynes with aryl chlorides.[10][11]

  • Reagents: this compound (or a mono-substituted derivative), Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous DMF and triethylamine.

    • Add the terminal alkyne to the mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Signaling Pathways and Workflows

Derivatives of this compound are of significant interest as kinase inhibitors. The following diagrams illustrate a relevant signaling pathway and a general workflow for the discovery of such inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Drug_Discovery_Workflow Start 5-(4-Bromophenyl)- 4,6-dichloropyrimidine Library Compound Library Synthesis (S_N_Ar, Cross-Coupling) Start->Library Screening High-Throughput Screening (HTS) (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow for kinase inhibitors from the pyrimidine scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. The differential reactivity of its two C-Cl bonds at the C4 and C6 positions allows for the controlled and sequential introduction of a variety of functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for drug discovery, particularly in the field of kinase inhibitors. A thorough understanding of the factors governing the regioselectivity of these reactions is crucial for the efficient design and synthesis of novel therapeutic agents. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers in this field.

References

The Versatile Scaffold: 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromophenyl group at the 5-position and reactive chlorine atoms at the 4- and 6-positions, provides a versatile platform for the synthesis of a wide array of biologically active molecules. While its most prominent role is as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, the inherent reactivity of this scaffold lends itself to the development of a diverse range of therapeutic agents, particularly in the fields of oncology and kinase inhibition. This technical guide delves into the synthesis, reactivity, and medicinal chemistry applications of this compound, providing detailed experimental protocols and insights into its potential for drug discovery.

Introduction

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 146533-41-7) has emerged as a particularly valuable starting material due to its trifunctional nature, which enables selective and sequential modifications. The two chlorine atoms can be displaced by various nucleophiles, while the bromophenyl moiety can participate in cross-coupling reactions, offering a multitude of avenues for structural diversification.

Synthesis of the Core Scaffold

The synthesis of this compound is well-documented and typically involves a multi-step process starting from commercially available materials. A common route is outlined below.[1][2]

Synthetic Workflow

Synthesis_Workflow p_bromophenylacetic_acid p-Bromophenylacetic acid intermediate1 Methyl p-bromophenylacetate p_bromophenylacetic_acid->intermediate1 Esterification (MeOH, SOCl₂) intermediate2 Dimethyl 2-(4-bromophenyl)malonate intermediate1->intermediate2 Condensation (Dimethyl carbonate, NaOCH₃) intermediate3 5-(4-Bromophenyl)pyrimidine-4,6-diol intermediate2->intermediate3 Cyclization (Formamidine HCl) final_product 5-(4-Bromophenyl)-4,6- dichloropyrimidine intermediate3->final_product Chlorination (POCl₃)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of p-Bromophenylacetic acid To a solution of 4-bromophenylacetic acid in methanol, slowly add thionyl chloride at 0-5 °C. Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent under reduced pressure to obtain methyl p-bromophenylacetate.[3]

Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate To a solution of sodium methoxide (B1231860) in methanol, add methyl p-bromophenylacetate and dimethyl carbonate. Heat the mixture to reflux for several hours. After cooling, neutralize the reaction and extract the product with an organic solvent. Purify the crude product to yield dimethyl 2-(4-bromophenyl)malonate.

Step 3: Cyclization to 5-(4-Bromophenyl)pyrimidine-4,6-diol React dimethyl 2-(4-bromophenyl)malonate with formamidine (B1211174) hydrochloride in the presence of a base such as sodium methoxide in methanol. Heat the mixture to reflux. After the reaction is complete, acidify the mixture to precipitate the product, which is then filtered and dried to give 5-(4-bromophenyl)pyrimidine-4,6-diol.[1]

Step 4: Chlorination to this compound Suspend 5-(4-bromophenyl)pyrimidine-4,6-diol in phosphorus oxychloride (POCl₃) and heat to reflux for 8 hours. After cooling, pour the reaction mixture onto ice water and neutralize with a base like potassium carbonate to precipitate the final product. Filter the solid, wash with water, and dry to obtain this compound.[4][5]

Reactivity and Medicinal Chemistry Applications

The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective introduction of various functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a key strategy in the synthesis of Macitentan and other derivatives.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group can be functionalized using reactions such as the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups. This allows for the exploration of structure-activity relationships (SAR) by modifying the phenyl ring.

Application in the Synthesis of Macitentan

The most prominent application of this compound is as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor (ETA and ETB) antagonist used for the treatment of pulmonary arterial hypertension.[3][6] The synthesis involves a sequential SNAr reaction.

Macitentan_Synthesis start 5-(4-Bromophenyl)-4,6- dichloropyrimidine intermediate N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) -N'-propylsulfamide start->intermediate SNAr at C4 macitentan Macitentan intermediate->macitentan SNAr at C6 reagent1 Propylsulfamide potassium salt reagent1->intermediate reagent2 2-(5-Bromopyrimidin-2-yloxy)ethanol (prepared separately) reagent2->macitentan

Caption: Key steps in the synthesis of Macitentan from the core scaffold.

Potential as a Scaffold for Kinase Inhibitors and Anticancer Agents

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the adenine (B156593) base of ATP and form hydrogen bonds within the kinase hinge region. The 5-(4-bromophenyl) group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity. The reactive chlorine atoms provide attachment points for various side chains that can interact with other regions of the kinase.

While specific quantitative data for a broad range of kinase inhibitors derived directly from this compound is not extensively available in the public domain, the general principles of pyrimidine-based kinase inhibitor design are applicable.

Table 1: Representative Biological Activities of Substituted Pyrimidines (Illustrative)

Compound Class Target Kinase IC50 / Ki (nM) Reference
2,4-Diaminopyrimidines Aurora Kinase A 1 - 100 General literature
4-Anilino-pyrimidines EGFR 10 - 500 General literature

| Pyrido[2,3-d]pyrimidines | PIM-1 | 10 - 50 | General literature |

Note: This table is illustrative and does not represent compounds directly synthesized from this compound, but rather showcases the potential of the pyrimidine scaffold.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor (e.g., derived from core scaffold) Pyrimidine_Inhibitor->RTK Inhibition Pyrimidine_Inhibitor->Raf Inhibition Pyrimidine_Inhibitor->PI3K Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

References

5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-4,6-dichloropyrimidine stands as a pivotal building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms and a versatile bromophenyl group, allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and diverse reactivity, with a focus on its application in the development of pharmaceuticals, most notably as a key intermediate in the synthesis of the endothelin receptor antagonist, Macitentan. Detailed experimental protocols for its synthesis and key cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are presented alongside quantitative data to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 146533-41-7[1]
Molecular Formula C₁₀H₅BrCl₂N₂[1]
Molecular Weight 303.97 g/mol [1][2]
Melting Point 101-102 °C[3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in organic solvents such as toluene (B28343) and DMSO.[1]

Synthesis of this compound

The most common and optimized synthesis of this compound is a multi-step process commencing from commercially available starting materials.[3][4][5] The synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Pyrimidine (B1678525) Ring Formation cluster_2 Step 3: Chlorination A Methyl 2-(4-bromophenyl)acetate B Dimethyl 2-(4-bromophenyl)malonate A->B Dimethyl carbonate, Sodium methoxide C 5-(4-Bromophenyl)pyrimidine-4,6-diol B->C Formamidine hydrochloride, Sodium methoxide D This compound C->D Phosphorus oxychloride (POCl₃)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 5-(4-Bromophenyl)pyrimidine-4,6-diol

This protocol details the final chlorination step, which is critical for introducing the reactive chloro-substituents.

Materials:

  • 5-(4-Bromophenyl)pyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-dimethylaniline

  • Ice water

  • Potassium carbonate

Procedure:

  • To a 3 L three-necked flask, add 200 g of 5-(4-Bromophenyl)pyrimidine-4,6-diol, 300 g of toluene, and 180 g of N,N-dimethylaniline.

  • Mechanically stir the mixture and add 230 g of phosphorus oxychloride dropwise at 30 °C.

  • After the addition is complete, raise the temperature to 55 °C.

  • Once the solid has completely dissolved, increase the temperature to 100 °C and maintain the reaction for 4 hours.

  • Cool the reaction mixture to 25 °C.

  • In a separate vessel, mix 450 g of water with 500 g of toluene and cool to 25 °C with stirring.

  • Slowly add the reaction mixture to the cooled water-toluene mixture, maintaining the temperature at 30 °C.

  • Stir the resulting mixture at 30 °C for 1 hour, then allow the layers to separate.

  • Extract the aqueous phase multiple times with toluene.

  • Combine all organic phases and concentrate under reduced pressure.

  • Add ethanol (B145695) to the residue and stir the mixture at 15 °C for 1.5 hours.

  • Collect the resulting solid by suction filtration and dry to yield this compound.[1]

Quantitative Data:

Starting Material Product Yield Purity (HPLC)

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | this compound | 86.0% | 99.93% |

Reactivity and Applications in Cross-Coupling Reactions

The two chlorine atoms on the pyrimidine ring and the bromine atom on the phenyl ring exhibit differential reactivity, enabling selective functionalization through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction can be directed to either the C-Br bond or the C-Cl bonds depending on the reaction conditions. However, arylation at the bromophenyl moiety is commonly reported.[6]

Suzuki_Coupling A This compound C 5-(Aryl-phenyl)-4,6-dichloropyrimidine A->C Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453) B Arylboronic Acid B->C

Caption: Suzuki-Miyaura coupling of the core building block.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

Procedure:

  • To a Schlenk flask, add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Add 6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add phenylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.

  • After completion, cool the mixture to room temperature and add ethyl acetate.

  • Work up the reaction mixture to isolate the product.[6]

Quantitative Data for Suzuki-Miyaura Coupling with Various Boronic Acids: [6]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-(Biphenyl-4-yl)-4,6-dichloropyrimidine60
4-Methoxyphenylboronic acid4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine75
4-Methylphenylboronic acid4,6-Dichloro-5-(4'-methylbiphenyl-4-yl)pyrimidine70
Naphthalen-2-ylboronic acid4,6-Dichloro-5-(4-(naphthalen-2-yl)phenyl)pyrimidine65
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While specific protocols for this compound are not extensively detailed in the literature, general procedures for the amination of halopyrimidines can be adapted. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench, and perform an appropriate workup and purification.[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms, providing access to alkynyl-substituted pyrimidines. These motifs are valuable in medicinal chemistry and materials science.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress.

  • After completion, perform an aqueous workup and purify the product by column chromatography.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension.[8]

Macitentan and the Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptors, endothelin receptor type A (ETₐ) and type B (ETₑ). The overactivation of this system contributes to the pathophysiology of pulmonary arterial hypertension. Macitentan acts as an antagonist at both receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.

Endothelin_Pathway cluster_0 Cell Membrane ET_A ETₐ Receptor Gq Gq ET_A->Gq ET_B ETₑ Receptor ET_B->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ET1 Endothelin-1 (ET-1) ET1->ET_A ET1->ET_B Macitentan Macitentan Macitentan->ET_A Macitentan->ET_B Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC_activation->Proliferation

Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of Macitentan.

Other Bioactive Molecules

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of other classes of bioactive compounds, including kinase inhibitors. By sequentially replacing the chlorine and bromine atoms, diverse libraries of compounds can be generated for screening against various biological targets. For example, derivatives have been explored as non-nucleoside adenosine (B11128) kinase inhibitors.[3]

Applications in Materials Science

While the applications of this compound itself in materials science are not yet widely reported, related 5-aryl-4,6-dichloropyrimidine structures are being investigated for their potential in organic electronics. The pyrimidine core can act as an electron-accepting unit, and by attaching various electron-donating groups through cross-coupling reactions, molecules with tailored electronic and photophysical properties can be synthesized. These materials could find applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, making it an essential tool for drug discovery and the development of novel organic materials. The detailed synthetic protocols and reaction data provided in this guide aim to facilitate its broader application in both academic and industrial research settings. The continued exploration of its reactivity is expected to lead to the discovery of new therapeutic agents and advanced functional materials.

References

The Emerging Therapeutic Potential of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including several approved drugs. Among the vast landscape of pyrimidine-based compounds, derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine are gaining recognition as versatile intermediates and potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, tailored for professionals in drug discovery and development. While the parent compound is a well-established intermediate in the synthesis of the dual endothelin receptor antagonist Macitentan, this guide delves into the broader, albeit emerging, therapeutic potential of its derivatives, drawing on data from structurally related compounds to highlight promising areas of investigation.

Synthesis of the Core Scaffold

The foundational molecule, this compound, is typically synthesized from commercially available starting materials. A common synthetic route involves the transformation of 5-(4-Bromophenyl)pyrimidine-4,6-diol using a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. Subsequent neutralization and purification yield the desired dichloropyrimidine core, which serves as a versatile building block for further derivatization. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the creation of diverse chemical libraries for biological screening.

Potential Biological Activities and Quantitative Data

Derivatives of this compound have shown potential in several therapeutic areas, most notably as anticancer, antimicrobial, and enzyme-inhibiting agents. While extensive research on a broad range of derivatives of this specific core is still emerging, data from structurally similar bromo-pyrimidine analogs provide valuable insights into their potential bioactivities.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The following table summarizes the anticancer activity of selected bromo-pyrimidine derivatives, demonstrating their potential as leads for novel oncology drugs.

Table 1: Anticancer Activity of Selected Bromo-Pyrimidine Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
5c K562MTT0.08[1]
5e K562MTT0.09[1]
6d K562MTT0.11[1]
6g K562MTT0.09[1]
6h K562MTT0.12[1]
9e K562MTT0.15[2]
9f K562MTT0.18[2]
10c K562MTT0.13[2]

Note: The compounds listed are 5-bromo-pyrimidine derivatives, structurally related to the core topic, and are presented to illustrate the potential anticancer activity of this class of compounds.

Antimicrobial Activity

The pyrimidine nucleus is also a key feature in many antimicrobial agents. Bromo-pyrimidine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Bromo-Pyrimidine Derivatives

Compound IDMicroorganismAssayMIC (µg/mL)Reference
5a S. aureusBroth Dilution6.25[1]
5c S. aureusBroth Dilution6.25[1]
5e E. coliBroth Dilution12.5[1]
6b C. albicansBroth Dilution12.5[1]
6d A. nigerBroth Dilution25[1]
6h S. aureusBroth Dilution6.25[1]

Note: The compounds listed are 5-bromo-pyrimidine derivatives, structurally related to the core topic, and are presented to illustrate the potential antimicrobial activity of this class of compounds.

Enzyme Inhibition

The structural similarity of the pyrimidine ring to the purine (B94841) bases of ATP makes it an ideal scaffold for designing enzyme inhibitors, particularly for protein kinases. By occupying the ATP-binding site, these inhibitors can modulate signaling pathways that are often dysregulated in diseases like cancer.

Table 3: Kinase Inhibitory Activity of a Bromo-Pyrimidine Derivative

Compound IDKinase TargetAssayIC50 (µM)Reference
10c Bcr/AblADP-Glo0.13[2]

Note: The compound listed is a 5-bromo-pyrimidine derivative, structurally related to the core topic, and is presented to illustrate the potential for kinase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of pyrimidine derivatives.

MTT Cell Proliferation and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Target cancer cell lines

  • Complete growth medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).[3][5]

  • Incubation: Incubate the plates for 48 hours at 37°C.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.[6]

Materials:

  • Purified target kinase

  • Kinase assay buffer

  • Peptide substrate

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the kinase assay buffer.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

  • Assay Plate Preparation: Dispense the compound dilutions into the wells of a 384-well plate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP. Include a "no kinase" control for 100% inhibition and a vehicle control (DMSO) for 0% inhibition.[6]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[6]

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[6]

  • Data Acquisition: Measure the luminescence intensity of each well using a luminometer.[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (positive control)

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.[7]

  • Compound Dilution: Perform serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.[7]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and no compound), and a sterility control (broth only).[7]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[7]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[7]

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Pyrimidine Derivatives compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_plate Dispense Compound Dilutions into 384-well Plate add_reagents Add Master Mix to Wells compound_plate->add_reagents reagent_prep Prepare Kinase/ Substrate Master Mix reagent_prep->add_reagents initiate_rxn Initiate with ATP add_reagents->initiate_rxn incubation Incubate at RT (60 min) initiate_rxn->incubation add_detection_reagent Add ATP Detection Reagent incubation->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade_1 Kinase 1 Receptor->Kinase_Cascade_1 Activation Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylation Kinase_Cascade_3 Kinase 3 Kinase_Cascade_2->Kinase_Cascade_3 Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Activation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase_Cascade_2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A generic kinase signaling pathway illustrating inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives. While research into the specific biological activities of these derivatives is still in its early stages, data from structurally related bromo-pyrimidines strongly suggest potential applications in oncology and infectious diseases, likely through the inhibition of key enzymes such as protein kinases.

Future research should focus on the systematic synthesis and screening of a broad range of derivatives of the this compound core. In-depth structure-activity relationship (SAR) studies will be crucial to identify the key structural features that confer potent and selective biological activity. Elucidation of the precise mechanisms of action, including the identification of specific molecular targets, will be essential for the rational design of next-generation drug candidates. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Macitentan from 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Macitentan (B1675890), an endothelin receptor antagonist, commencing from the key starting material, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. The described synthetic route is a well-established pathway, and this document consolidates information from various sources to offer a comprehensive guide for laboratory-scale synthesis.

Introduction

Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2][3] Its synthesis involves a multi-step process, and a common and efficient route begins with the commercially available this compound. This document outlines the key transformations, providing detailed experimental procedures and a summary of reported quantitative data to aid researchers in replicating and optimizing the synthesis.

Synthetic Pathway Overview

The synthesis of Macitentan from this compound can be broadly divided into three key stages:

  • Monosubstitution: Selective reaction of this compound with N-propylsulfamide to form the key intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.

  • Etherification: Introduction of the ethylene (B1197577) glycol linker by reacting the monochloro-pyrimidine intermediate with ethylene glycol.

  • Final Coupling: Coupling of the resulting alcohol intermediate with 5-bromo-2-chloropyrimidine (B32469) to yield the final product, Macitentan.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow A 5-(4-Bromophenyl)-4,6- dichloropyrimidine C N-[5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl]-N'-propylsulfamide A->C Step 1: Monosubstitution B N-Propylsulfamide B->C E N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl]-N'-propylsulfamide C->E Step 2: Etherification D Ethylene Glycol D->E G Macitentan E->G Step 3: Final Coupling F 5-Bromo-2-chloropyrimidine F->G

Caption: Overall synthetic workflow for Macitentan.

Data Presentation

The following tables summarize the quantitative data for each key step of the synthesis, compiled from various literature sources.

Table 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Parameter Value Solvent Base Temperature (°C) Time (h) Reference
Yield 85%AcetonitrileK2CO350Not Specified[4]
Yield Not SpecifiedDMSOPotassium tert-butoxide25-305-6[5]
Purity >99.5% (by HPLC)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

Parameter Value Solvent Base Temperature (°C) Time (h) Reference
Yield 85%TolueneSodium tert-pentoxide95-10036[1]
Purity 98.57%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Yield Not SpecifiedEthylene GlycolPotassium tert-butoxide90-13012-14[5]

Table 3: Synthesis of Macitentan

Parameter Value Solvent Base Temperature (°C) Time (h) Reference
Purity >99.8%Methanol (recrystallization)Not Applicable55-651-2[1]
Purity >99.5% (by HPLC)Various polar solvents (purification)Not Applicable60-900.25-0.75[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Macitentan.

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

This procedure describes the selective monosubstitution of the dichloropyrimidine starting material.

Step1_Workflow A Dissolve N-Propylsulfamide in DMSO B Add Potassium tert-butoxide A->B C Stir at Room Temperature B->C D Add 5-(4-Bromophenyl)-4,6- dichloropyrimidine C->D E Stir at 25-30°C for 5-6 hours D->E F Quench with Water E->F G Acidify with Citric Acid Solution F->G H Filter and Wash Precipitate G->H I Dry under Vacuum H->I

Caption: Workflow for the synthesis of the key monochloro-intermediate.

Materials:

  • This compound

  • N-Propylsulfamide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Citric acid solution

Procedure: [5]

  • In a reaction flask, dissolve N-propylsulfamide (82 g, 0.593 mol) in DMSO (250 ml).

  • To this solution, add potassium tert-butoxide (90 g, 0.802 mol) and stir the reaction mixture at room temperature for 30 minutes to form the potassium salt of N-propylsulfamide.

  • Add this compound (100 g, 0.329 mol) to the reaction mass.

  • Stir the contents for 5-6 hours at a temperature of 25-30°C.

  • Slowly add water (500 ml) to the reaction mass and stir the solution.

  • Slowly add a citric acid solution over a period of 1-2 hours to precipitate the solid product.

  • Filter the precipitated solid, wash it with water, and suck it dry for 30 minutes.

  • Dry the product under vacuum at 50-55°C for 10-12 hours to obtain N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.

Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

This step involves the introduction of the ethylene glycol side chain.

Step2_Workflow A Prepare Potassium tert-butoxide solution in Ethylene Glycol B Add N-[5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl]-N'-propylsulfamide A->B C Stir at 25-30°C B->C D Heat to 90-130°C for 12-14 hours C->D E Cool and add Water and Methanol D->E F Add Citric Acid Solution E->F G Filter and Wash Precipitate F->G H Dry under Vacuum G->H

Caption: Workflow for the etherification step.

Materials:

  • N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

  • Ethylene glycol

  • Potassium tert-butoxide

  • Water

  • Methanol

  • Citric acid solution

Procedure: [5]

  • Prepare a solution of potassium tert-butoxide in ethylene glycol.

  • Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide to the potassium tert-butoxide solution at 10-15°C.

  • Stir the solution for 30 minutes to 1 hour at 25-30°C.

  • Raise the temperature of the reaction mass to 90-130°C and maintain for about 12-14 hours.

  • Cool the reaction mass to room temperature and then add water and methanol.

  • Cool the reaction mixture to 15-20°C and add a citric acid solution over a period of about 1 to 2 hours.

  • Maintain the reaction mass for 2-3 hours at room temperature to allow for precipitation.

  • Filter the solid, wash it, and dry under vacuum at 50-55°C for 20-24 hours to obtain N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.

Step 3: Synthesis of Macitentan

This final step involves the coupling with 5-bromo-2-chloropyrimidine.

Step3_Workflow A Dissolve N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl]-N'-propylsulfamide in Toluene B Add Sodium Hydride A->B C Stir at 10-15°C B->C D Add 5-Bromo-2-chloropyrimidine in DMF C->D E Allow Reaction to Complete D->E F Work-up (Aqueous Wash) E->F G Isolate Crude Product F->G H Recrystallize from Methanol G->H

References

Application Note: Detailed Protocol for Suzuki-Miyaura Coupling with 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids. This versatile reaction is crucial for the synthesis of novel biaryl pyrimidine (B1678525) derivatives, which are significant scaffolds in medicinal chemistry and materials science. This application note includes detailed methodologies for the synthesis of the starting material, the coupling reaction, product purification, and characterization. Additionally, it presents quantitative data in tabular format and includes visual diagrams to illustrate the experimental workflow and reaction mechanism, ensuring clarity and reproducibility for researchers in drug development and organic synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Halogenated pyrimidines are particularly valuable substrates, as their derivatives are found in a wide array of biologically active compounds, including antiviral, anticancer, and antibacterial agents.[1] The specific substrate, this compound, offers a reactive handle at the bromophenyl moiety for selective Suzuki-Miyaura coupling, leaving the dichloropyrimidine core available for subsequent functionalization. This protocol details an optimized and reliable method for the arylation of the bromophenyl group.[2]

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is essential for safe handling and successful reaction setup.

PropertyValueReference(s)
Compound Name This compound[2][3]
CAS Number 146533-41-7[3]
Molecular Formula C₁₀H₅BrCl₂N₂[3]
Molecular Weight 303.97 g/mol [3]
Appearance White to off-white solid/powder[3]
Melting Point 98-102 °C[3]
Solubility Slightly soluble in chloroform (B151607) and DMSO
Storage Conditions Store in a cool, dark place under an inert atmosphere (e.g., Argon) at 2-8°C. Light sensitive.

Experimental Protocols

Synthesis of this compound

This starting material can be synthesized from commercially available precursors in a multi-step process. A common route involves the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol.[2]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-bromophenyl)pyrimidine-4,6-diol.

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux and maintain for 8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture into ice water to quench the excess POCl₃.

  • Neutralize the solution to a pH of 9-10 using a saturated solution of potassium carbonate (K₂CO₃).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield this compound.[2]

Suzuki-Miyaura Coupling Protocol

This protocol has been optimized for the coupling of various arylboronic acids with this compound.[2]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Distilled water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 6 mL of anhydrous 1,4-dioxane to the flask and stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • After 30 minutes, add the respective arylboronic acid (1.08 mmol), potassium phosphate (1.972 mmol), and 1.5 mL of distilled water.

  • Heat the reaction mixture to 70-80 °C and maintain for 18-22 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (B1210297) to the mixture and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude product can be purified by column chromatography or recrystallization.

Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and load it onto the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Recrystallization:

  • Solvent System: A mixed solvent system such as ethanol (B145695)/water or ethyl acetate/hexane can be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Results and Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions.[2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4,6-dichloro-5-(4'-phenyl-[1,1'-biphenyl]-4-yl)pyrimidine85
24-Methylphenylboronic acid4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine88
34-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine90
44-Chlorophenylboronic acid4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine75
54-Fluorophenylboronic acid4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine80
64-Acetylphenylboronic acid1-(4'-(4,6-dichloropyrimidin-5-yl)biphenyl-4-yl)ethanone70
73,4-Dichlorophenylboronic acid4,6-dichloro-5-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine65
83-Chloro-4-fluorophenylboronic acidProduct not formed-

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound and Pd(PPh₃)₄ to Schlenk flask inert 2. Evacuate and backfill with Argon (3x) reagents->inert solvent 3. Add 1,4-dioxane and stir for 30 minutes inert->solvent addition 4. Add arylboronic acid, K₃PO₄, and water solvent->addition heating 5. Heat to 70-80 °C for 18-22 hours addition->heating cool 6. Cool to room temperature heating->cool extract 7. Add ethyl acetate and wash with brine cool->extract dry 8. Dry organic layer and concentrate extract->dry purify 9. Purify by column chromatography or recrystallization dry->purify Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product ar_x Ar-X (Aryl Halide) ar_x->oxidative_addition ar_boronic Ar'-B(OH)₂ (Arylboronic Acid) ar_boronic->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] The functionalization of pyrimidine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the creation of diverse molecular libraries for therapeutic development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a versatile building block for the synthesis of novel drug candidates. The methodologies outlined herein facilitate the formation of carbon-carbon and carbon-nitrogen bonds, opening avenues for the exploration of new chemical space.

Key Applications in Drug Discovery

Derivatives of this compound are of significant interest in the development of a wide range of therapeutic agents, including but not limited to:

  • Anticancer agents[5]

  • Antiviral compounds[4]

  • Anti-inflammatory molecules[2]

  • Central nervous system (CNS) active agents[3]

The ability to selectively introduce a variety of substituents at the chloro- and bromo-positions of the starting material allows for the fine-tuning of pharmacological properties.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of new bonds between a variety of organic substrates.[7][8] The general catalytic cycle for these reactions is depicted below.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdIIRR R-Pd(II)-R' (L_n) Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow for performing these reactions is illustrated in the following diagram.

Experimental Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Coupling Partner, Base, and Solvent Inert Degas and place under Inert Atmosphere (Ar or N2) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Heating Heat to specified temperature Catalyst->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, the reaction can be selectively performed at the C-Br bond.

Optimized Reaction Conditions

A study on the arylation of this compound with various aryl/heteroaryl boronic acids identified the following optimized conditions.[9][10][11]

ParameterOptimal Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄
Solvent 1,4-Dioxane (B91453)
Temperature 70-80 °C
Atmosphere Inert (Argon or Nitrogen)
Quantitative Data Summary

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various boronic acids under the optimized conditions.[9]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60
24-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine75
34-Fluorophenylboronic acid4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine55
43-Nitrophenylboronic acid4,6-dichloro-5-(3'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine40
5Thiophene-2-boronic acid4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine68

Note: Yields are based on the isolated product after purification.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[9][12]
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1 equiv.), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Reaction: Stir the reaction mixture at 70-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[12][13] This reaction can be applied to this compound to introduce various amino groups.

General Reaction Conditions
ParameterGeneral Condition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos)
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
Detailed Experimental Protocol: Buchwald-Hartwig Amination[15][16]
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (1.0 equiv.) and sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Reagent Addition: Add the pre-formed catalyst solution to the flask containing the substrate and base. Then, add the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[14][15][16] This reaction can be used to introduce alkynyl moieties onto the this compound scaffold.

General Reaction Conditions
ParameterGeneral Condition
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)
Detailed Experimental Protocol: Sonogashira Coupling[20]
  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (5 mol%) and copper(I) iodide (CuI) (10 mol%).

  • Inert Atmosphere: Degas the reaction mixture and stir under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Other Palladium-Catalyzed Cross-Coupling Reactions

The following protocols provide general guidelines for other common palladium-catalyzed cross-coupling reactions that can be adapted for this compound. Optimization of reaction conditions may be necessary for specific substrates.

A. Stille Coupling[21][22]

The Stille coupling involves the reaction of an organostannane with an organic halide.

General Protocol:

  • To a flame-dried flask, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an additive such as CuI or LiCl if necessary.

  • Add an anhydrous solvent (e.g., DMF, dioxane, or toluene) and purge the flask with an inert gas.

  • Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

B. Negishi Coupling[23][24][25]

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.

General Protocol:

  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the organozinc reagent (1.2-2.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride, perform an aqueous work-up, and purify by column chromatography.

C. Heck Coupling[26]

The Heck reaction couples an alkene with an aryl halide.

General Protocol:

  • In a flask, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃).

  • Add a polar solvent such as DMF or acetonitrile.

  • Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC.

  • After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of novel pyrimidine derivatives. The protocols outlined in these application notes serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling the efficient generation of compound libraries for the identification of new therapeutic agents.

References

The Role of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in the Synthesis of Potent Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelin (ET) receptors, particularly subtypes ET-A and ET-B, are pivotal in vasoconstriction and cell proliferation, making them significant targets in the management of pulmonary arterial hypertension (PAH) and other cardiovascular diseases.[1][2] The development of small molecule antagonists for these G-protein coupled receptors has led to effective therapies. A key building block in the synthesis of several potent dual endothelin receptor antagonists is 5-(4-bromophenyl)-4,6-dichloropyrimidine. This versatile intermediate allows for sequential nucleophilic substitutions at the 4- and 6-positions of the pyrimidine (B1678525) ring, enabling the construction of complex molecules with high affinity for endothelin receptors. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into the dual ET-A/ET-B receptor antagonist, Macitentan (B1675890).

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials.[3][4][5] The overall synthetic yield for the three steps starting from methyl 2-(4-bromophenyl)acetate is approximately 52.8%.[3]

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol

  • Preparation of dimethyl 2-(4-bromophenyl)malonate: To a solution of methyl 2-(4-bromophenyl)acetate, add dimethyl carbonate and a suitable base such as sodium methoxide (B1231860). The reaction is typically stirred at room temperature.

  • Cyclization with formamidine (B1211174): The resulting dimethyl 2-(4-bromophenyl)malonate is then reacted with formamidine hydrochloride in the presence of a base like sodium methoxide in a suitable solvent such as methanol (B129727). The reaction mixture is heated to reflux.

  • Work-up and isolation: After completion of the reaction, the mixture is cooled, and the product is precipitated by acidification, for instance with citric acid. The solid is collected by filtration, washed with water, and dried to yield 5-(4-bromophenyl)pyrimidine-4,6-diol.

Experimental Protocol: Synthesis of this compound

  • Chlorination: In a reaction vessel, suspend 5-(4-bromophenyl)pyrimidine-4,6-diol (1.0 equiv) in phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The mixture is heated to reflux for 8 hours.[5]

  • Work-up and Isolation: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the pH is adjusted to 9-10 with potassium carbonate.[5][6] The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound. The product can be further purified by recrystallization.[5] A reported yield for this step is 86.5%.[5]

Synthesis of Macitentan from this compound

Macitentan is a potent, orally active dual endothelin receptor antagonist.[7][8] Its synthesis involves a sequential nucleophilic substitution on the this compound core.

Experimental Protocol: Synthesis of N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide

  • Salt Formation: In a suitable aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve N-propylsulfamide (1.0-1.2 equiv). Add a strong base, for example, potassium tert-butoxide or sodium tert-pentoxide (1.2-1.5 equiv), at room temperature and stir for approximately 30 minutes to form the corresponding salt.[9][10]

  • Nucleophilic Substitution: To this mixture, add a solution of this compound (1.0 equiv) in DMSO.[9]

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 5-6 hours.[10] Upon completion, cool the reaction mixture and quench with water. Acidify with a weak acid, such as a 10% citric acid solution, to precipitate the product.[9][10]

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like isopropanol (B130326) to yield N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide.[9] A reported yield for this step is 85.73%.[9]

Experimental Protocol: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide

  • Alkoxide Formation: In a suitable solvent such as toluene, add a base like sodium tert-pentoxide (1.1 equiv) to ethylene (B1197577) glycol (used in excess, can also act as a solvent) at a reduced temperature (10-15 °C).[9]

  • Substitution Reaction: To this mixture, add N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide (1.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 95-100 °C and stir for approximately 36 hours.[9]

  • Work-up and Purification: After cooling to room temperature, add a solution of citric acid followed by water. Collect the precipitated solid by filtration. The product can be purified by recrystallization from a solvent such as isopropanol to give N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide.[9] A reported yield for this step is 85%.[9]

Experimental Protocol: Synthesis of Macitentan (Final Step)

  • Alkoxide Formation: Dissolve N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide (1.0 equiv) in an appropriate solvent like toluene. Add a strong base, such as sodium hydride, at 10-15 °C and stir for 20-30 minutes.[11]

  • Final Coupling: Slowly add a solution of 5-bromo-2-chloropyrimidine (B32469) (1.0-1.2 equiv) in a solvent such as dimethylformamide (DMF).[10]

  • Reaction and Work-up: Allow the reaction to proceed to completion at room temperature. Pour the reaction mixture into a dilute solution of citric acid and extract the product with an organic solvent like toluene.[9]

  • Purification: Wash the combined organic layers with water and concentrate under reduced pressure. The crude product is then purified by recrystallization from methanol to yield Macitentan.[7][9]

Data Presentation

The following table summarizes the in vitro activities of Macitentan and related endothelin receptor antagonists.

CompoundET-A Receptor Binding (Kb, nM)ET-B Receptor Binding (Kb, nM)Reference
Macitentan0.14-[12]
Ambrisentan0.12-[12]
Bosentan1.1-[12]
ACT-132577 (metabolite of Macitentan)~5-fold less potent than Macitentan~5-fold less potent than Macitentan[13]

Note: Kb values were determined by calcium release assays in human pulmonary arterial smooth muscle cells (PASMCs).

Visualizations

Endothelin Receptor Signaling Pathway

G Endothelin Receptor Signaling Pathway cluster_ligand Ligand cluster_receptor Receptors cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers cluster_downstream Downstream Effects ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Gq Gq/11 ETA->Gq Gs Gs ETA->Gs ETB->Gq Gi Gi ETB->Gi PLC Phospholipase C (PLC) Gq->PLC AC_act Adenylyl Cyclase (activated) Gs->AC_act AC_inh Adenylyl Cyclase (inhibited) Gi->AC_inh IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_act->cAMP_inc cAMP_dec ↓ cAMP AC_inh->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKC Protein Kinase C (PKC) IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca_inc->Vasoconstriction MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation PKC->Proliferation MAPK->Proliferation

Caption: A simplified diagram of the endothelin receptor signaling pathways.

Experimental Workflow for Macitentan Synthesis

G Experimental Workflow for Macitentan Synthesis Start Methyl 2-(4-bromophenyl)acetate Step1 1. Reaction with Dimethyl Carbonate 2. Cyclization with Formamidine Start->Step1 Intermediate1 5-(4-Bromophenyl)pyrimidine-4,6-diol Step1->Intermediate1 Step2 Chlorination with POCl₃ Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Nucleophilic Substitution with N-propylsulfamide potassium salt Intermediate2->Step3 Intermediate3 N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide Step3->Intermediate3 Step4 Nucleophilic Substitution with ethylene glycol Intermediate3->Step4 Intermediate4 N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide Step4->Intermediate4 Step5 Final Coupling with 5-bromo-2-chloropyrimidine Intermediate4->Step5 End Macitentan Step5->End

Caption: A flowchart illustrating the key steps in the synthesis of Macitentan.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the endothelin receptor antagonist Macitentan.[1][2][3] The primary synthetic route detailed herein involves the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol using phosphorus oxychloride. An alternative multi-step synthesis beginning from methyl 2-(4-bromophenyl)acetate is also outlined. This guide includes comprehensive experimental procedures, tables of quantitative data for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Chemical Reaction Pathway

The principal synthesis involves the conversion of a diol precursor to the desired dichloropyrimidine.

Scheme 1: Chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Primary Synthesis: Chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol

This protocol is adapted from a high-yield procedure for the chlorination of the diol precursor.[1]

Materials:

  • 5-(4-Bromophenyl)pyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Water

  • Ethanol (B145695)

  • Potassium carbonate (for alternative work-up)[1]

  • Three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Condenser

  • Apparatus for filtration under reduced pressure

Procedure:

  • Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, add 200 g of 5-(4-bromophenyl)pyrimidine-4,6-diol, 300 g of toluene, and 180 g of N,N-dimethylaniline.[1]

  • Addition of POCl₃: While stirring, add 230 g of phosphorus oxychloride dropwise, maintaining the temperature at 30 °C.[1]

  • Heating: After the addition is complete, increase the temperature to 55 °C. Once all solids have dissolved, raise the temperature to 100 °C and maintain for 4 hours.[1]

  • Cooling and Quenching: Cool the reaction mixture to 25 °C. In a separate vessel, prepare a mixture of 450 g of water and 500 g of toluene, and cool it to 25 °C with stirring. Slowly add the reaction mixture to the cooled water-toluene mixture, ensuring the temperature does not exceed 30 °C.[1]

  • Work-up: Stir the resulting mixture at 30 °C for 1 hour, then allow the layers to separate. Extract the aqueous phase multiple times with toluene.[1]

  • Isolation: Combine all organic phases and remove the solvent under reduced pressure.[1]

  • Crystallization: Add ethanol to the residue and stir the mixture at 15 °C for 1.5 hours.[1]

  • Final Product: Collect the solid product by suction filtration and dry to obtain this compound.[1]

An alternative work-up involves pouring the cooled reaction residue into ice water and adjusting the pH to 9-10 with potassium carbonate, followed by filtration, washing with water, and drying.[1]

Alternative Multi-Step Synthesis

This route synthesizes the target compound from commercially available methyl 2-(4-bromophenyl)acetate in three steps.[2][4][5]

  • Step 1: Synthesis of dimethyl 2-(4-bromophenyl)malonate: This step involves the reaction of methyl p-bromophenylacetate with dimethyl carbonate.[2]

  • Step 2: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol: The malonate intermediate is then cyclized with formamidine (B1211174) hydrochloride to yield the diol.[2][5]

  • Step 3: Chlorination: The resulting 5-(4-bromophenyl)pyrimidine-4,6-diol is chlorinated using phosphorus oxychloride as described in the primary protocol.[2][5] The total yield for this three-step process is reported to be approximately 52.8% to 74.3%.[2][4][5]

Data Presentation

Table 1: Reactant and Product Information

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
5-(4-Bromophenyl)pyrimidine-4,6-diol146533-40-6C₁₀H₇BrN₂O₂267.08Starting Material
Phosphorus oxychloride10025-87-3POCl₃153.33Chlorinating Agent
N,N-dimethylaniline121-69-7C₈H₁₁N121.18Base/Catalyst
Toluene108-88-3C₇H₈92.14Solvent
This compound146533-41-7C₁₀H₅BrCl₂N₂303.97Product

Table 2: Summary of a Representative Synthesis [1]

ParameterValue
Starting Material200 g of 5-(4-bromophenyl)pyrimidine-4,6-diol
Product Yield195.6 g
Molar Yield86.0%
HPLC Purity99.93%
AppearanceWhite powder
Melting Point98-102 °C

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge flask with diol, toluene, and N,N-dimethylaniline B Dropwise add POCl3 at 30 °C A->B C Heat to 55 °C until dissolved B->C D Heat to 100 °C for 4 hours C->D E Cool to 25 °C D->E F Quench in cold water/toluene E->F G Stir for 1 hour, separate layers F->G H Extract aqueous phase with toluene G->H I Combine organic layers, remove solvent H->I J Add ethanol, stir at 15 °C for 1.5h I->J K Filter and dry the solid product J->K L Analyze purity by HPLC K->L

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed by mass spectrometry and NMR.[5]

  • Mass Spectrometry (MS): m/z 302 [M+H]⁺.[5]

  • ¹H-NMR (300 MHz, DMSO-d₆): δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H).[5]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Toluene is a flammable solvent. Ensure all heating is performed using a heating mantle and that no open flames are present.

  • N,N-dimethylaniline is toxic. Avoid inhalation and skin contact.

  • All procedures should be carried out by trained personnel in a suitable laboratory environment.

Further Applications

This compound is a versatile intermediate.[3] The dichloropyrimidine moiety is suitable for nucleophilic substitution reactions, while the bromophenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate novel derivatives.[6][7][8][9]

References

Application Notes and Protocols for the Scale-Up Synthesis of a Key Macitentan Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan (B1675890) is a potent dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its synthesis on an industrial scale requires careful consideration of process efficiency, impurity control, and safety. A critical step in the manufacturing of Macitentan involves the synthesis of the key intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide. This document provides detailed application notes and protocols for the scale-up synthesis of this intermediate, focusing on practical considerations for researchers and drug development professionals. The synthesis of Macitentan itself involves the subsequent coupling of this intermediate with a substituted pyrimidine.[3][4][5]

Signaling Pathway of Macitentan

Macitentan functions by blocking the binding of endothelin-1 (B181129) (ET-1) to both endothelin receptor type A (ETA) and type B (ETB) on smooth muscle cells.[1] This antagonism prevents vasoconstriction and cellular proliferation, key pathological features of PAH.

Macitentan_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET-1 Precursor ET-1 Precursor ET-1 ET-1 ET-1 Precursor->ET-1 ECE ETA ETA Receptor ET-1->ETA ETB ETB Receptor ET-1->ETB PLC PLC ETA->PLC ETB->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Vasoconstriction & Proliferation Ca2->Contraction PKC->Contraction Macitentan Macitentan Macitentan->ETA Macitentan->ETB

Figure 1: Macitentan's Mechanism of Action.

Synthetic Workflow for Macitentan Intermediate

The synthesis of the key Macitentan intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is a multi-step process. The general workflow involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide, followed by the introduction of the hydroxyethoxy side chain.

Macitentan_Intermediate_Synthesis cluster_step1 Step 1: Sulfamidation cluster_step2 Step 2: Ethoxylation A This compound C N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide A->C B N-propylsulfamide B->C E N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide C->E D Ethylene (B1197577) Glycol D->E label_step1 Base (e.g., KOtBu, NaH) Solvent (e.g., DMSO, THF) label_step2 Base (e.g., KOtBu) Solvent (e.g., Ethylene Glycol)

Figure 2: Synthesis Workflow for the Key Intermediate.

Experimental Protocols

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

This procedure outlines the synthesis of the chlorinated intermediate.

Materials:

  • This compound

  • N-Propyl-sulfamide

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized Water

  • Citric Acid Solution

Protocol:

  • In a suitable reaction vessel, dissolve N-Propyl-sulfamide (82 g, 0.593 mol) in DMSO (250 ml).[3]

  • To this solution, add Potassium tert-butoxide (90 g, 0.802 mol) and stir the reaction mixture at room temperature for 30 minutes to form the potassium salt of N-propyl sulfamide (B24259).[3]

  • Add this compound (100 g, 0.329 mol) to the reaction mass and continue stirring for 5-6 hours at 25-30°C.[3]

  • Upon completion of the reaction, add deionized water (500 ml) to the reaction mixture and stir.[3]

  • Slowly add a citric acid solution over 1-2 hours to precipitate the solid product.[3]

  • Filter the precipitated solid, wash with water, and dry the material.[3]

  • The product is dried under vacuum at 50-55°C for 10-12 hours to yield N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]

Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

This procedure details the formation of the hydroxyethoxy intermediate.

Materials:

  • N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

  • Ethylene Glycol

  • Potassium tert-butoxide (KOtBu)

  • Water

  • Methanol (B129727)

Protocol:

  • In a reaction flask, add Potassium tert-butoxide (560.0 g, 4.991 mol) to ethylene glycol (3.5 L) at 10-15°C.[3]

  • Stir the solution for 30 minutes at 25-30°C.[3]

  • Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (350.0 g, 0.863 mol) to the reaction mixture.[3]

  • Heat the reaction mass to 100-105°C for 12-14 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and add water and methanol.[3]

  • The crude product can be purified by recrystallization from methanol to obtain the pure N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide.[3]

Data Presentation

The following tables summarize key quantitative data from various reported synthetic procedures for the intermediates and final product, Macitentan.

Table 1: Reaction Conditions and Yields for N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide Synthesis

ParameterValueReference
Starting MaterialThis compound[3][6]
ReagentN-propylsulfamide[3][6]
BasePotassium tert-butoxide[3]
SolventDMSO[3]
Temperature25-30°C[3]
Reaction Time5-6 hours[3]
YieldNot explicitly stated, but part of a multi-step synthesis with good overall yield.[3]
PurityHigh purity is implied for subsequent steps.[3]

Table 2: Reaction Conditions and Yields for N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide Synthesis

ParameterValueReference
Starting MaterialN-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide[3]
ReagentEthylene Glycol[3]
BasePotassium tert-butoxide[3]
Temperature100-105°C[3]
Reaction Time12-14 hours[3]
YieldNot explicitly stated for this step, but the overall process is described as high-yielding.[3]
PuritySufficient for the final synthesis step.[3]

Table 3: Final Macitentan Synthesis and Purification Data

ParameterValueReference
Starting MaterialN-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide[3]
Reagent5-bromo-2-chloropyrimidine[3]
BaseSodium Hydride[3]
SolventToluene (B28343) and DMF[3]
Temperature10-15°C[3]
Purification MethodRecrystallization from Acetonitrile/Water or Methanol[3][7]
Final Purity>99.5% (by HPLC)[3]
Overall YieldGood to excellent[6][8]

Scale-Up Considerations and Process Optimization

  • Reagent Handling: The use of sodium hydride requires careful handling due to its reactivity and flammability, especially on an industrial scale.[3] Alternative bases like potassium tert-butoxide are also employed.[3][6] The use of commercially available sodium hydride in mineral oil can present challenges in removal, and processes have been developed to use it directly to enhance safety and feasibility.[3]

  • Solvent Selection: The choice of solvent is critical for reaction efficiency and impurity profile. Solvents such as DMSO, THF, acetonitrile, and toluene have been investigated for various steps.[6] For the final coupling step, a mixture of a non-polar solvent like toluene and a polar aprotic solvent like DMF is often used.[3]

  • Reaction Time and Temperature: Optimization of reaction time and temperature is crucial to maximize yield and minimize the formation of byproducts.[] For instance, the condensation with ethylene glycol was found to be lengthy in some prior art, leading to impurity formation, which was improved by optimizing conditions.[3]

  • Impurity Profile: Process-related impurities and degradation products are a key concern in pharmaceutical manufacturing.[] The source of impurities can be unreacted starting materials, intermediates, or byproducts from side reactions.[] Forced degradation studies have shown that Macitentan is susceptible to hydrolysis and thermal stress.[10][11]

  • Purification: Crystallization is a critical step for achieving the desired purity of the final product.[] The choice of solvent system for recrystallization, such as acetonitrile/water or methanol, is important for effectively removing impurities.[3][7]

  • Process Safety: The exothermic nature of some reaction steps, particularly those involving strong bases like sodium hydride, requires careful temperature control and addition rates to prevent runaway reactions, especially on a large scale.[12]

Conclusion

The scale-up synthesis of the key Macitentan intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, and its subsequent conversion to Macitentan, requires a robust and well-optimized process. Careful control of reaction parameters, appropriate selection of reagents and solvents, and effective purification strategies are paramount to achieving high yields and purity while ensuring process safety. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Macitentan.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common multi-step synthesis from p-bromophenylacetic acid or its methyl ester.

Issue Potential Cause Recommended Solution
Low Yield in Esterification of p-Bromophenylacetic Acid Incomplete reaction due to insufficient catalyst or reaction time.- Ensure the weight ratio of p-bromophenylacetic acid to the solid acid catalyst is between 1:0.4 and 1:0.6. - Extend the reflux time to ensure complete conversion, monitoring by TLC.
Low Yield in Malonic Ester Synthesis Incomplete reaction or side reactions.- Use an appropriate weight ratio of methyl p-bromophenylacetate, dimethyl carbonate, and sodium methoxide (B1231860) (e.g., 1:1.0-1.5:0.6-1.0). - Ensure anhydrous conditions as sodium methoxide is moisture sensitive.
Low Yield in Cyclization to 5-(4-bromophenyl)-4,6-dihydroxypyrimidine Incomplete condensation with formamidine (B1211174) hydrochloride.- Maintain the recommended weight ratio of methyl p-bromophenylacetate to formamidine hydrochloride (e.g., 1:0.35-0.55). - Control the pH during workup to ensure complete precipitation of the product.
Low Yield in Final Chlorination Step Incomplete chlorination of the dihydroxypyrimidine intermediate.- Use a sufficient excess of phosphorus oxychloride (POCl₃). - The reaction often requires heating; refluxing for several hours (e.g., 8 hours) is common. - The presence of a base like N,N-dimethylaniline can facilitate the reaction.
Formation of a Dark, Tarry Residue During Chlorination Decomposition of starting material or product at high temperatures.- Carefully control the reaction temperature during the addition of reagents and reflux. - Consider using a solvent like toluene (B28343) to better manage the reaction temperature.
Product is an Oily Substance Instead of a Solid Presence of impurities or residual solvent.- Ensure complete removal of excess POCl₃ under reduced pressure before the workup. - Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-acetone mixture.[1]
Incomplete Reaction in Suzuki Coupling (for derivatization) Inactive catalyst or inappropriate reaction conditions.- Use an appropriate palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%). - Ensure the use of a suitable base (e.g., K₃PO₄) and solvent (e.g., 1,4-Dioxane).[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently reported route involves a four-step synthesis starting from p-bromophenylacetic acid. This includes esterification, reaction with dimethyl carbonate to form a malonic ester, cyclization with formamidine hydrochloride to give 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, and a final chlorination step using phosphorus oxychloride (POCl₃).[3]

Q2: What are the critical parameters to control for a high yield in the chlorination step?

A2: The critical parameters for the chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine are the amount of phosphorus oxychloride (POCl₃), reaction temperature, and reaction time. A significant excess of POCl₃ is often used, and the reaction is typically heated to reflux for several hours to ensure complete conversion.[4]

Q3: Are there any common side products to be aware of during the synthesis?

A3: In the chlorination step, incomplete reaction can lead to the presence of mono-chlorinated or unreacted dihydroxy pyrimidine (B1678525). Overheating can cause decomposition and the formation of tarry impurities. During the workup, hydrolysis of the product back to the dihydroxy pyrimidine can occur if the pH is not controlled.

Q4: What is the best way to purify the final product?

A4: The crude product is typically purified by recrystallization. After quenching the reaction mixture in ice water and neutralizing, the precipitated solid can be collected and recrystallized from solvents like ethanol or a mixture of ethanol and acetone (B3395972) to obtain a high-purity product.[1] Washing the crude product with cyclohexane (B81311) has also been reported to remove impurities.[5]

Q5: Can the yield be improved by using an alternative synthetic route?

A5: While the described multi-step synthesis is common, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for synthesizing 5-arylpyrimidines.[2] However, in the context of preparing this compound, this method would likely be used for further derivatization of the target molecule rather than its primary synthesis. Optimizing the existing route is generally the primary focus for improving yield.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound and Intermediates

Reaction Step Starting Material Product Reported Yield (%) Reference
Malonic Ester SynthesisMethyl 2-(4-bromophenyl) acetateDimethyl 2-(4-bromophenyl) malonate72.3[1]
CyclizationDimethyl 2-(4-bromophenyl) malonate5-(4-Bromophenyl) pyrimidine-4,6-diol84.4[5]
Chlorination5-(4-Bromophenyl) pyrimidine-4,6-diolThis compound86.0 - 86.5[6][7]
Overall Yield p-Bromophenylacetic acid This compound ~73-75 [3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the multi-step synthesis starting from p-bromophenylacetic acid.

Step 1: Esterification of p-Bromophenylacetic Acid

  • To a reaction flask, add p-bromophenylacetic acid and a solid acid catalyst in a weight ratio of 1:0.4-0.6.

  • Add methanol (B129727) and heat the mixture to reflux for 5-6 hours.

  • After completion, cool the reaction mixture and remove the catalyst by filtration.

  • Remove the solvent under reduced pressure to obtain methyl p-bromophenylacetate.

Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

  • To a solution of sodium methoxide in methanol, add methyl p-bromophenylacetate and dimethyl carbonate.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize with an acidic solution (e.g., hydrochloric acid).

  • Extract the product with an organic solvent, wash the organic layer, and remove the solvent under reduced pressure.

Step 3: Synthesis of 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine

  • Dissolve the dimethyl 2-(4-bromophenyl)malonate and formamidine hydrochloride in a suitable solvent like methanol.

  • Add a solution of sodium methoxide and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with an aqueous methanol solution, and dry to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.

Step 4: Chlorination to this compound

  • To a reaction flask, add 5-(4-bromophenyl)-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add N,N-dimethylaniline as a base.

  • Heat the mixture to reflux (around 100-110 °C) for 4-8 hours.

  • After completion, cool the reaction mixture and carefully pour it into ice water with vigorous stirring.

  • Neutralize the solution with a base (e.g., potassium carbonate) to a pH of 9-10 to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or an ethanol-acetone mixture.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Malonate Synthesis cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Chlorination cluster_purification Purification cluster_product Final Product p_bromophenylacetic_acid p-Bromophenylacetic Acid esterification Esterification (Methanol, Solid Acid Catalyst, Reflux) p_bromophenylacetic_acid->esterification malonate_synthesis Malonate Synthesis (Dimethyl Carbonate, Sodium Methoxide) esterification->malonate_synthesis Methyl p-bromophenylacetate cyclization Cyclization (Formamidine HCl, Sodium Methoxide) malonate_synthesis->cyclization Dimethyl 2-(4-bromophenyl)malonate chlorination Chlorination (POCl₃, Reflux) cyclization->chlorination 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine purification Workup & Recrystallization chlorination->purification Crude Product final_product This compound purification->final_product troubleshooting_guide start Low Yield or Impure Product check_step Identify Problematic Step (via TLC, NMR of intermediates) start->check_step esterification_issue Issue in Esterification? check_step->esterification_issue malonate_issue Issue in Malonate Synthesis? check_step->malonate_issue cyclization_issue Issue in Cyclization? check_step->cyclization_issue chlorination_issue Issue in Chlorination? check_step->chlorination_issue purification_issue Purification Issues? check_step->purification_issue esterification_issue->malonate_issue No esterification_solution Check Catalyst Ratio & Extend Reflux Time esterification_issue->esterification_solution Yes malonate_issue->cyclization_issue No malonate_solution Check Reagent Ratios & Ensure Anhydrous Conditions malonate_issue->malonate_solution Yes cyclization_issue->chlorination_issue No cyclization_solution Verify Reagent Ratios & Control pH during Workup cyclization_issue->cyclization_solution Yes chlorination_solution Increase POCl₃ Excess, Ensure Sufficient Reflux Time/Temp, Consider adding a Base chlorination_issue->chlorination_solution Yes chlorination_issue->purification_issue No purification_solution Optimize Recrystallization Solvent, Consider Column Chromatography purification_issue->purification_solution Yes

References

Technical Support Center: Purification of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the purification of crude 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route, which typically involves the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol using a reagent like phosphorus oxychloride (POCl3).[1][2] Potential impurities include:

  • Unreacted Starting Material: 5-(4-bromophenyl)pyrimidine-4,6-diol.[3]

  • Mono-chlorinated Intermediates: Byproducts where only one of the hydroxyl groups has been replaced by a chlorine atom.

  • Residual Chlorinating Agents and Byproducts: Phosphorus oxychloride and its decomposition products can remain.[4]

  • Colored Impurities: Yellow or brown hues can result from side reactions or degradation of materials, especially at elevated temperatures.[5][6]

  • Inorganic Salts: Salts like potassium carbonate or amine hydrochlorides may be present depending on the work-up procedure.[1][4]

Q2: What are the recommended primary methods for purifying the crude product?

A2: The most effective and commonly cited methods are recrystallization and column chromatography. A simple wash or slurry with a non-polar solvent can also be effective for removing minor impurities.[6][7][8]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound melts before it dissolves or separates from the solution as a liquid because its melting point is lower than the solution's temperature. To resolve this:

  • Increase Solvent Volume: Add more of the primary solvent to ensure the compound remains dissolved at a lower temperature.[9]

  • Lower the Temperature Slowly: Rapid cooling encourages oiling. Allow the solution to cool gradually to room temperature, and then place it in an ice bath.[9]

  • Use a Different Solvent System: Experiment with solvent mixtures. Good systems often involve a solvent in which the compound is highly soluble when hot and sparingly soluble when cold.[9] For this specific compound, ethanol (B145695) or an ethanol-acetone mixture has been used successfully.[6][8]

Q4: My yield is very low after recrystallization. What are the likely causes?

A4: A low yield can stem from several factors:

  • Using Too Much Solvent: This keeps a significant portion of your product dissolved in the mother liquor. You can try to concentrate the mother liquor to recover more product in a second crop.[9]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Using a pre-heated funnel can prevent this.[9]

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[9]

Q5: How can I remove persistent colored impurities?

A5: For colored impurities that are not removed by recrystallization, treatment with activated carbon is a common solution. Add a small amount of activated carbon (e.g., 1-2% by weight) to the hot solution before filtration. The carbon adsorbs the colored compounds. However, use it sparingly as it can also adsorb the desired product, reducing the yield.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is a persistent oil or sticky solid High level of impurities depressing the melting point. Residual solvent.1. Attempt purification via column chromatography.[7] 2. Triturate or slurry the crude material with a cold, non-polar solvent like cyclohexane (B81311) or heptane (B126788) to wash away impurities.[6] 3. Ensure the product is thoroughly dried under a high vacuum.
Low Purity After Recrystallization Ineffective solvent system. Impurities have very similar solubility to the product.1. Test different solvent systems (e.g., ethanol, ethanol/acetone, heptane/ethyl acetate).[6][9] 2. Perform a second recrystallization. 3. Purify the material using column chromatography.[10]
Final Product Contains Inorganic Salts Incomplete washing during the work-up phase.1. Re-dissolve the product in an organic solvent (e.g., ethyl acetate (B1210297) or toluene), wash with water, then brine.[11][12] 2. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating.
Column Chromatography Fails to Separate Product from Impurity Incorrect mobile phase polarity. Co-elution of impurities.1. Adjust the solvent system polarity. Start with a non-polar eluent (e.g., hexane (B92381) or heptane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[10] 2. Check fraction purity carefully using TLC or LC-MS.[11]

Data Presentation: Purification Parameters

Table 1: Recrystallization and Washing Conditions

MethodSolvent SystemTemperature & TimeReported YieldFinal Purity (HPLC)Reference
RecrystallizationEthanol-Acetone (5:2)Not specified72.3%Not specified[6]
Washing/SlurryCyclohexaneStirred for 3h at room temp.84.4%Not specified[6]
RecrystallizationEthanolStirred for 1h at 10°C84.5%Not specified[8]
RecrystallizationEthanolStirred for 1.5h at 15°C86.0%99.93%[1][8]
RecrystallizationEthanolStirred for 2h at 20°C84.5%Not specified[8]

Table 2: Column Chromatography Parameters (Suggested)

ParameterDetailsRationale
Stationary Phase Silica (B1680970) Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.[10]
Mobile Phase (Eluent) Heptane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Heptane:EtOAc) and gradually increase the ethyl acetate concentration. This allows for the separation of non-polar impurities first, followed by the product, leaving more polar impurities on the column.[7][10]
Monitoring Thin Layer Chromatography (TLC) or LC-MSEssential for identifying fractions containing the pure product.[10][11]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir to facilitate dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the solution by placing it in an ice-water bath for 1-2 hours to maximize crystal formation.[8]

  • Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the purified product under a high vacuum to remove all residual solvent.

Protocol 2: Purification by Slurrying in Cyclohexane
  • Place the crude yellow solid product into a flask.

  • Add cyclohexane (a suitable volume is ~4.5 mL per gram of crude product).[6]

  • Stir the resulting slurry vigorously at room temperature for approximately 3 hours.[6]

  • Collect the solid by suction filtration.

  • Wash the filter cake with a small amount of fresh cyclohexane.

  • Dry the solid under a high vacuum to yield the purified light yellow or white product.[6]

Protocol 3: Purification by Column Chromatography
  • Prepare a chromatography column by packing silica gel using a slurry method with a non-polar eluent (e.g., 95:5 heptane:ethyl acetate).[10]

  • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (B109758) or the initial eluent.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin elution with the low-polarity mobile phase, collecting fractions.[10]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[10]

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product (Yellow/Brown Solid) Method Purification Step (Recrystallization, Chromatography, or Wash) Crude->Method Isolation Isolation (Filtration / Solvent Evaporation) Method->Isolation Pure Pure Product (White Solid) Isolation->Pure Analysis Purity Analysis (HPLC, NMR, GC) Pure->Analysis

Caption: General workflow for the purification of this compound.

DecisionTree start Assess Crude Product is_oily Is it oily or a complex mixture? start->is_oily is_solid Is it a solid with minor impurities? is_oily->is_solid No chromatography Use Column Chromatography is_oily->chromatography Yes is_colored Are colored impurities present? is_solid->is_colored No slurry Slurry / Wash with non-polar solvent is_solid->slurry Yes recrystallize Recrystallize is_colored->recrystallize No carbon Add Activated Carbon during recrystallization is_colored->carbon Yes

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially applied method is the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This precursor, 5-(4-bromophenyl)pyrimidine-4,6-diol, is typically synthesized through a multi-step process starting from p-bromophenylacetic acid.[3]

Q2: What are the primary side products I should be aware of during the chlorination step?

A2: The main side products encountered during the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol with POCl₃ are:

  • Monochloro-hydroxy-pyrimidine intermediate: This results from incomplete chlorination, where only one of the hydroxyl groups is substituted by a chlorine atom.

  • Unreacted 5-(4-bromophenyl)pyrimidine-4,6-diol: This can be present due to incomplete reaction or hydrolysis of the product during workup.

  • Solvent-related byproducts: If a reactive solvent such as N,N-dimethylformamide (DMF) is used to facilitate the reaction (Vilsmeier-Haack conditions), it can potentially be incorporated into side products.[1]

  • Over-chlorinated pyrimidines: While less common for this specific substrate, harsh reaction conditions could potentially lead to further chlorination on the pyrimidine (B1678525) or phenyl ring.[1]

Q3: My final product is contaminated with the starting diol. What are the likely causes and how can I prevent this?

A3: Contamination with the starting 5-(4-bromophenyl)pyrimidine-4,6-diol is typically due to two main reasons:

  • Incomplete Reaction: The reaction may not have gone to completion. To address this, you can try increasing the reaction temperature or extending the reaction time. Ensure that the starting material is fully dissolved or well-suspended in the reaction mixture.[1]

  • Hydrolysis During Workup: The dichloropyrimidine product is susceptible to hydrolysis, especially in the presence of acidic byproducts from the POCl₃ reaction. To mitigate this, quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., sodium bicarbonate or potassium carbonate solution) with vigorous stirring. This neutralizes the acidic byproducts that can catalyze the hydrolysis back to the diol.[1][4] Immediate extraction of the product into an organic solvent after quenching is also recommended.[1]

Q4: I am observing a significant amount of the monochloro-hydroxy-pyrimidine intermediate. How can I drive the reaction to completion?

A4: The presence of the monochloro intermediate is a clear indication of an incomplete reaction. To improve the yield of the desired dichloro product, consider the following:

  • Reaction Time and Temperature: Prolonging the reaction time at reflux is a common strategy. Some protocols specify refluxing for up to 8 hours.[4] You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Excess of POCl₃: Using a larger excess of POCl₃, which can also serve as the solvent, can help drive the reaction to completion.[1]

  • Addition of a Tertiary Amine: For less reactive substrates, adding a tertiary amine base like N,N-dimethylaniline, pyridine, or triethylamine (B128534) can accelerate the reaction.[1][4] The base can assist in generating a more reactive intermediate.

Q5: Are there any specific impurities that can carry over from the synthesis of the 5-(4-bromophenyl)pyrimidine-4,6-diol precursor?

A5: Yes, impurities from the synthesis of the diol precursor can carry over and affect the final product's purity. The synthesis of the diol often involves the cyclization of dimethyl 2-(4-bromophenyl)malonate with formamidine. Potential side products from this step could include incompletely cyclized intermediates or byproducts from side reactions of the malonate or formamidine. It is crucial to use highly pure 5-(4-bromophenyl)pyrimidine-4,6-diol for the chlorination step to minimize the formation of downstream impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Increase reaction temperature, prolong reaction time, or use a larger excess of POCl₃. Consider adding a tertiary amine catalyst.[1][4]
Product loss during workup.Ensure efficient extraction from the aqueous phase. Minimize hydrolysis by quenching in a cold basic solution.[1]
Presence of Monochloro Intermediate Insufficient reaction time or temperature.Extend the reflux time and/or increase the temperature. Monitor the reaction by TLC or LC-MS until the starting material and monochloro intermediate are consumed.
Insufficient amount of chlorinating agent.Use a larger excess of POCl₃.
Presence of Starting Diol Incomplete reaction.See "Low Yield of Final Product" recommendations.
Hydrolysis of the product.Quench the reaction mixture in an ice-cold basic solution and extract the product promptly. Ensure all glassware is dry and the reaction is run under an inert atmosphere to prevent moisture contamination.[1]
Dark-colored or Tarry Product High reaction temperatures or prolonged reaction times leading to degradation.Optimize the reaction conditions by running the reaction at the lowest effective temperature and for the minimum time required for completion.
Residual POCl₃.Ensure complete removal of excess POCl₃ by distillation under reduced pressure before workup.[4]

Experimental Protocols

Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

This is a precursor for the final product synthesis. A typical procedure involves the cyclization of a malonate derivative with formamidine.

Detailed methodology for this precursor synthesis can be found in the supplementary information of various publications and patents.

Synthesis of this compound

Objective: To synthesize this compound from 5-(4-bromophenyl)pyrimidine-4,6-diol with high purity.

Materials:

  • 5-(4-Bromophenyl)pyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a catalyst)

  • Toluene (optional, as a solvent)

  • Ice

  • Potassium carbonate or Sodium bicarbonate solution

  • Deionized water

  • Organic solvent for extraction (e.g., Toluene, Ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-bromophenyl)pyrimidine-4,6-diol.

  • Add a sufficient amount of phosphorus oxychloride (POCl₃) to act as both the reagent and solvent. Alternatively, the diol can be suspended in a solvent like toluene, followed by the addition of POCl₃ and a catalytic amount of N,N-dimethylaniline.[4]

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure. This will leave a viscous residue.[4]

  • Carefully and slowly pour the residue into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated potassium carbonate or sodium bicarbonate solution until the pH is between 9 and 10.[4]

  • The solid product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filtered solid thoroughly with cold deionized water.

  • Dry the product under reduced pressure to afford this compound as a white to off-white solid.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-acetone.[6]

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis check_purity Analyze Final Product (TLC, LC-MS, NMR) start->check_purity impure_product Product Impure? check_purity->impure_product diol_present Starting Diol Present? impure_product->diol_present Yes pure_product Product is Pure impure_product->pure_product No monochloro_present Monochloro Intermediate Present? diol_present->monochloro_present No incomplete_reaction Incomplete Reaction diol_present->incomplete_reaction Yes hydrolysis Hydrolysis During Workup diol_present->hydrolysis Also possible other_impurities Other Impurities? monochloro_present->other_impurities No solution_monochloro Increase Reaction Time/Temp Use Excess POCl3 monochloro_present->solution_monochloro Yes solution_other Check Purity of Starting Materials Optimize Purification other_impurities->solution_other Yes end End other_impurities->end No solution_incomplete Increase Reaction Time/Temp Add Tertiary Amine Catalyst incomplete_reaction->solution_incomplete solution_hydrolysis Quench in Cold Basic Solution Ensure Anhydrous Conditions hydrolysis->solution_hydrolysis solution_incomplete->start Retry Synthesis solution_hydrolysis->start Retry Synthesis solution_monochloro->start Retry Synthesis solution_other->start Retry Synthesis pure_product->end

Caption: A flowchart for troubleshooting common issues in the synthesis.

Synthesis Workflow

synthesis_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification p_bromoacetic_acid p-Bromophenylacetic Acid malonate_ester Dimethyl 2-(4-bromophenyl)malonate p_bromoacetic_acid->malonate_ester Esterification & Malonic Ester Synthesis diol 5-(4-Bromophenyl)pyrimidine-4,6-diol malonate_ester->diol Cyclization with Formamidine chlorination Chlorination with POCl3 diol->chlorination final_product This compound chlorination->final_product workup Aqueous Workup (Quenching & Extraction) final_product->workup recrystallization Recrystallization workup->recrystallization

Caption: The overall synthetic workflow for this compound.

References

Technical Support Center: Optimization of Palladium Catalysts for Reactions of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and useful palladium-catalyzed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is particularly well-documented for the reaction at the C-Br bond of the 4-bromophenyl group.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines. This is crucial for introducing nitrogen-containing functional groups prevalent in many pharmaceuticals.[4][5]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to the synthesis of alkynylpyrimidines.[6][7]

  • Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[8][9]

Q2: Which halogen on this compound is most reactive in palladium-catalyzed cross-coupling reactions?

A2: The reactivity of the carbon-halogen bonds generally follows the order C-Br > C-Cl.[1][2] Therefore, the bromine atom on the phenyl ring is typically more reactive than the chlorine atoms on the pyrimidine (B1678525) ring. This allows for selective functionalization at the bromophenyl moiety while leaving the chloropyrimidine core intact for subsequent reactions. For the dichloropyrimidine ring itself, the C4 and C6 positions are generally more reactive than the C2 and C5 positions in many cross-coupling reactions.[1][10]

Q3: What are the key factors to consider when choosing a palladium catalyst system?

A3: The choice of the palladium catalyst system is critical and depends on the specific reaction. Key factors include:

  • Palladium Precursor: Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂. For many applications with chloropyrimidines, Pd(PPh₃)₄ has shown good results.[3][11]

  • Ligand: The ligand stabilizes the palladium center and influences its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) are often effective for challenging couplings, such as those involving aryl chlorides.[4] For Suzuki reactions with the target substrate, PPh₃ has been used successfully.[3]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[3][12]

  • Solvent: The solvent affects the solubility of reactants and the stability and activity of the catalyst. Common solvents for cross-coupling reactions include 1,4-dioxane (B91453), toluene, and DMF, often with the addition of water.[3][13]

Q4: How can I minimize the formation of side products?

A4: The formation of side products can be minimized by:

  • Using high-purity reagents and solvents: Impurities can poison the catalyst or participate in unwanted side reactions.

  • Thoroughly degassing the reaction mixture: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of byproducts.[7]

  • Optimizing the reaction temperature: Higher temperatures can sometimes lead to decomposition of the catalyst or reactants, or promote undesired side reactions.

  • Careful selection of the base and solvent: An inappropriate choice can lead to side reactions such as protodeboronation of the boronic acid in Suzuki couplings.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

  • Possible Cause: Inactive catalyst.

    • Troubleshooting Step: Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable precatalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as Pd(0) species are sensitive to oxygen.[7]

  • Possible Cause: Poor choice of base or solvent.

    • Troubleshooting Step: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O). The solubility of the base is crucial. For this compound, K₃PO₄ in 1,4-dioxane/water has been shown to be effective.[3]

  • Possible Cause: Protodeboronation of the boronic acid.

    • Troubleshooting Step: Use fresh boronic acid. Consider using the corresponding boronic ester, which can be more stable.[7] Minimize the amount of water in the reaction mixture if this is suspected to be an issue.

Problem: Formation of homocoupled product from the boronic acid.

  • Possible Cause: Presence of oxygen in the reaction mixture.

    • Troubleshooting Step: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • Possible Cause: The reaction temperature is too high.

    • Troubleshooting Step: Lower the reaction temperature. While Suzuki couplings often require heating, excessive temperatures can promote homocoupling.

Buchwald-Hartwig Amination

Problem: Low conversion of the starting material.

  • Possible Cause: Inappropriate ligand for the palladium catalyst.

    • Troubleshooting Step: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for C-N bond formation.[4]

  • Possible Cause: The base is not strong enough.

    • Troubleshooting Step: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used in Buchwald-Hartwig aminations. Ensure the base is fresh and handled under anhydrous conditions.[12]

  • Possible Cause: Catalyst inhibition by the substrate.

    • Troubleshooting Step: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis. Using a suitable bulky ligand can often mitigate this effect.[14]

Sonogashira and Heck Couplings

Problem: Low or no product formation.

  • Possible Cause: Catalyst deactivation.

    • Troubleshooting Step: For Sonogashira couplings that use a copper co-catalyst, ensure the copper source is fresh. For copper-free conditions, the choice of palladium catalyst and ligand is critical. In Heck reactions, ensure the palladium precursor is effectively reduced to the active Pd(0) species.[6][9]

  • Possible Cause: Unsuitable reaction conditions for the specific substrate.

    • Troubleshooting Step: Screen different solvents, bases, and temperatures. For Heck reactions, polar aprotic solvents like DMF or NMP are often used. For Sonogashira couplings, an amine is typically used as both a base and a solvent.[6][9]

  • Possible Cause: For Sonogashira, formation of alkyne homo-coupling (Glaser coupling) product.

    • Troubleshooting Step: Glaser coupling is an oxidative process. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[6]

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Reaction of this compound with Arylboronic Acids.[3]

EntryArylboronic AcidSolventBaseYield (%)
1Phenylboronic acidTolueneK₃PO₄40
2Phenylboronic acidAcetonitrileK₃PO₄36
3Phenylboronic acid1,4-DioxaneK₃PO₄60
44-Methoxyphenylboronic acid1,4-DioxaneK₃PO₄75
54-Methylphenylboronic acid1,4-DioxaneK₃PO₄72
62-Thienylboronic acid1,4-DioxaneK₃PO₄68

Table 2: General Reaction Parameters for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyrimidines (Illustrative).

ReactionPalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O70-80
Buchwald-Hartwig Pd(OAc)₂XPhosNaOtBuToluene80-110
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF25-80
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP100-140

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound.[3]

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%) as the catalyst.

  • Add anhydrous 1,4-dioxane as the solvent, followed by distilled water (typically a 4:1 to 6:1 ratio of dioxane to water).

  • The reaction mixture is stirred at 70-80 °C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Reactants Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-X(L2) Oxidative Addition Product Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L2) Transmetalation Product OxAdd->Transmetalation Transmetalation Product Ar-Ar' Coupled Product Transmetalation->Product Reductive Elimination Regen_Pd0 Pd(0)L2 Transmetalation->Regen_Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yield Start Low or No Product Yield Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Reagents Are all reagents (substrate, boronic acid, etc.) pure and dry? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh catalyst, ensure inert atmosphere, consider a pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials, use fresh boronic acid or ester. Check_Reagents->Solution_Reagents No Solution_Conditions Screen different bases, solvents, and temperatures. Adjust stoichiometry. Check_Conditions->Solution_Conditions No End Reaction Optimized Check_Conditions->End Yes Solution_Catalyst->End Solution_Reagents->End Solution_Conditions->End

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.

Caption: Logical relationships influencing the regioselectivity of cross-coupling reactions.

References

Navigating Macitentan Synthesis: A Technical Support Guide to Impurity Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Macitentan (B1675890), ensuring the purity of the final compound is paramount to its safety and efficacy. This technical support center provides a comprehensive resource for troubleshooting common issues related to impurities that may arise during the synthesis of this dual endothelin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in Macitentan synthesis?

A1: Impurities in Macitentan can be broadly categorized into two main groups: process-related impurities and degradation products.[][2]

  • Process-Related Impurities: These are byproducts formed during the synthetic process.[] Their presence and quantity are highly dependent on the specific synthetic route and the purity of starting materials and intermediates.[3] Examples include N-Despropyl Macitentan and other related compounds.[2]

  • Degradation Products: These impurities result from the breakdown of Macitentan under various stress conditions such as exposure to acid, base, heat, oxidation, or light.[][4][5] Macitentan is particularly susceptible to degradation in acidic and basic environments.[3][4][5]

Q2: What are the primary causes of impurity formation during Macitentan synthesis?

A2: The formation of impurities during Macitentan synthesis can be attributed to several factors:

  • Reaction Conditions: Sub-optimal reaction temperatures can lead to thermal degradation of intermediates and the formation of byproducts.[]

  • Starting Material Purity: The presence of impurities in the initial raw materials can carry through the synthesis and contaminate the final product.[6]

  • Side Reactions: Unwanted secondary reactions can occur alongside the main synthetic pathway, leading to the generation of byproducts.[]

  • Degradation: Macitentan is sensitive to hydrolytic (acid and base), oxidative, and thermal stress, which can cause it to break down into various degradation products.[][4][7][8][9]

Q3: How can I identify and quantify impurities in my Macitentan sample?

A3: The most common and effective analytical techniques for identifying and quantifying impurities in Macitentan are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][4] These methods allow for the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its related impurities.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
High levels of unknown impurities detected by HPLC. Incomplete reaction or formation of unexpected byproducts.Optimize reaction conditions such as temperature, reaction time, and stoichiometry.[] Use real-time analytical monitoring (e.g., in-line HPLC or NIR spectroscopy) to track reaction progress and identify the appearance of impurities.[]
Presence of degradation products in the final product. Improper storage or handling, or exposure to harsh conditions during workup.Store Macitentan and its intermediates in controlled environments, protecting them from light, high humidity (<30% is optimal), and extreme temperatures.[] Use appropriate packaging materials with high moisture barriers.[]
N-Despropyl Macitentan impurity levels are above the acceptable limit. Incomplete reaction of the sulfamide (B24259) intermediate or a side reaction.Ensure the complete consumption of the starting materials by monitoring the reaction. Adjust the molar ratio of reactants if necessary.
Batch-to-batch variability in impurity profiles. Inconsistent quality of starting materials or slight variations in process parameters.Implement stringent quality control of all starting materials and reagents.[6] Ensure that all process parameters are tightly controlled and documented for each batch.
Difficulty in separating impurities from the final product. Similar physicochemical properties between Macitentan and the impurities.Improve the purification process by employing a different solvent or a combination of solvents for crystallization to selectively crystallize the desired product.[] Control the cooling rate during crystallization to prevent the entrapment of impurities.[] Consider using fractional distillation to remove volatile impurities.[]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Macitentan

This protocol provides a general guideline for the analysis of Macitentan and its impurities. Method optimization may be required based on the specific impurities present and the HPLC system used.

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm) or Accucore C18 (4.6 × 150 mm, 2.6 μm).[][4]

  • Mobile Phase A: 0.02% Trifluoroacetic acid (TFA) in water or 5 mM ammonium (B1175870) formate.[][4]

  • Mobile Phase B: Acetonitrile.[][4]

  • Flow Rate: 1.0 mL/min.[]

  • Detection Wavelength: 280 nm.[]

  • Injection Volume: 10 µL.[]

  • Column Temperature: 25 ± 5 °C.[]

  • Gradient Program:

    • 0–2 min: 15% B

    • 2–4 min: 50% B

    • 4–12 min: 85% B

    • 12–15 min: 85% B

    • 15–17 min: 15% B

    • 17–20 min: 15% B[]

Protocol 2: Forced Degradation Study

To understand the stability of Macitentan and identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.[7][8][9]

Stress Condition Methodology
Acid Hydrolysis Treat Macitentan solution with 1 N HCl at 80°C for 15 minutes.[7][8][9]
Base Hydrolysis Treat Macitentan solution with 1 N NaOH at 25°C for 45 minutes.[7][8][9]
Oxidation Treat Macitentan solution with 6% (v/v) H₂O₂ at 80°C for 15 minutes.[7][8][9]
Thermal Degradation Expose solid Macitentan to dry heat at 105°C for 16 hours.[7][8][9]
Photolytic Degradation Expose Macitentan solution to UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours.[7][8][9]

Visualizing Key Processes

Macitentan Synthesis and Potential Impurity Formation

Macitentan_Synthesis cluster_synthesis Macitentan Synthesis Pathway cluster_impurities Impurity Formation cluster_purification Purification A Starting Materials B Intermediate 1 A->B C Intermediate 2 B->C I1 Process-Related Impurity 1 B->I1 Side Reaction D Crude Macitentan C->D I2 Process-Related Impurity 2 C->I2 Incomplete Reaction D1 Degradation Product 1 D->D1 Hydrolysis D2 Degradation Product 2 D->D2 Oxidation P Purified Macitentan D->P Crystallization

Caption: Overview of Macitentan synthesis, impurity formation, and purification.

Troubleshooting Workflow for Impurity Management

Troubleshooting_Workflow Start Impurity Detected Above Threshold Identify Identify Impurity (LC-MS/MS) Start->Identify Process Process-Related? Identify->Process Degradation Degradation Product? Process->Degradation No Optimize Optimize Reaction Conditions Process->Optimize Yes Review_Storage Review Storage & Handling Procedures Degradation->Review_Storage Yes Purification Improve Purification Process Degradation->Purification No Reanalyze Re-analyze Sample Optimize->Reanalyze Review_Storage->Reanalyze Purification->Reanalyze End Impurity Within Acceptable Limits Reanalyze->End

Caption: A logical workflow for addressing impurity issues in Macitentan synthesis.

Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin_Pathway cluster_cell Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gq Protein ETA->Gq activates ETB->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Vasoconstriction & Cell Proliferation Ca->Response Macitentan Macitentan Macitentan->ETA blocks Macitentan->ETB blocks

References

Technical Support Center: 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 5-(4-Bromophenyl)-4,6-dichloropyrimidine. The information is presented in a question-and-answer format to directly address challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most frequently employed reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. These reactions are crucial for the synthesis of a variety of complex molecules, including the dual endothelin receptor antagonist, Macitentan (B1675890).[1][2][3][4]

Q2: At which position does nucleophilic attack or cross-coupling typically occur on the dichloropyrimidine ring?

A2: For 4,6-dichloropyrimidines, reaction at the C4 or C6 position is generally favored over the C2 position due to the electronic properties of the pyrimidine (B1678525) ring.[5] The presence of the 5-(4-bromophenyl) substituent can further influence the reactivity of the adjacent chlorine atoms. In many cases, mono-substitution is achieved, leaving one chlorine atom for subsequent functionalization.

Q3: Are there any known issues with the stability of this compound under reaction conditions?

A3: this compound is generally stable under standard cross-coupling and nucleophilic aromatic substitution conditions. However, like many halogenated heterocycles, it can be susceptible to hydrolysis or decomposition under harsh basic or acidic conditions, especially at elevated temperatures. Careful control of pH and temperature is recommended.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Possible Causes and Solutions:

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems may be more effective depending on the specific boronic acid.

  • Sub-optimal Base or Solvent: The base and solvent system significantly impacts the reaction outcome. A common issue is the use of a base or solvent that is not ideal for the specific substrates.

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeborylation), especially at high temperatures.

  • Influence of Substituents on the Boronic Acid: Electron-withdrawing groups on the arylboronic acid can significantly decrease the reaction yield.[6]

Troubleshooting Data:

EntryBoronic AcidBaseSolventYield (%)IssueReference
1Phenylboronic acidK₃PO₄1,4-Dioxane60Sub-optimal yield[6]
2Phenylboronic acidK₃PO₄Toluene (B28343)40Poor solvent choice[6]
3Phenylboronic acidK₃PO₄Acetonitrile36Poor solvent choice[6]
44-Methoxyphenylboronic acidCs₂CO₃Toluene80Optimized conditions[6]
53-Chloro-4-fluorophenylboronic acidK₃PO₄ / Cs₂CO₃Toluene / 1,4-DioxaneNo ProductElectron-withdrawing groups on boronic acid[6]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is adapted from a successful reported synthesis.[6]

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Add anhydrous toluene as the solvent.

  • Stir the reaction mixture at 70-80 °C and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow for Suzuki-Miyaura Coupling Troubleshooting

G start Low/No Yield in Suzuki Coupling catalyst Check Catalyst System (Pd(PPh3)4, other Pd sources) start->catalyst base_solvent Optimize Base and Solvent (K3PO4, Cs2CO3, Dioxane, Toluene) start->base_solvent boronic_acid Assess Boronic Acid Stability and Substituents start->boronic_acid temp Adjust Reaction Temperature catalyst->temp base_solvent->temp boronic_acid->temp success Successful Coupling temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Problem: Low yield or formation of side products in the Buchwald-Hartwig amination of this compound.

Possible Causes and Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. The choice of a suitable bulky phosphine (B1218219) ligand is crucial to mitigate this effect.

  • Incorrect Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7]

  • Side Reactions: Potential side reactions include hydrodehalogenation of the starting material or dialkylation of the amine.

  • Steric Hindrance: The 5-aryl group may sterically hinder the approach of the amine to the C4/C6 positions, requiring more forcing conditions or a less bulky amine.

Troubleshooting Data (General for Dichloropyrimidines):

EntryAmineCatalyst/LigandBaseSolventOutcomeReference
1Secondary Aliphatic AminePd(OAc)₂ / dppbLiHMDSTHFHigh yield of C4-aminated product[8]
2AnilineNone (SNAr)K₂CO₃DMAcMixture of C4 and C2 isomers[8]
3CarbazolePd(OAc)₂K₃PO₄TolueneLow conversion[9]
4CarbazolePd₂(dba)₃ / XPhosNaOtBuTolueneImproved yield[9]

Experimental Protocol: Buchwald-Hartwig Amination (General)

This protocol is a general guideline and requires optimization for specific substrates.[7]

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship in Buchwald-Hartwig Catalyst Selection

G substrate This compound challenge1 Pyrimidine N coordination to Pd substrate->challenge1 challenge2 Steric hindrance from 5-aryl group substrate->challenge2 solution Use bulky phosphine ligands (e.g., XPhos, RuPhos) challenge1->solution challenge2->solution outcome Improved catalytic activity and yield solution->outcome

Caption: Catalyst selection logic for Buchwald-Hartwig amination.

Sonogashira Coupling

Problem: Failure of Sonogashira coupling with this compound.

Possible Causes and Solutions:

  • Copper(I) Catalyst Issues: The traditional Sonogashira coupling requires a copper(I) co-catalyst, which can sometimes lead to homocoupling of the alkyne (Glaser coupling).

  • Inhibition by Amine Base: The amine base (e.g., triethylamine) can sometimes interfere with the palladium catalyst.

  • Decomposition of Terminal Alkyne: Terminal alkynes can be unstable under certain conditions.

  • Electron-Deficient Substrate: The electron-deficient nature of the pyrimidine ring can affect the oxidative addition step in the catalytic cycle.

Troubleshooting Data (General for Halopyrimidines):

EntryAlkyneCatalyst SystemBaseSolventOutcomeReference
1Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMFNo desired product, cyclized side product formed[10]
2PhenylacetylenePd(OAc)₂Piperidine/NEt₃DMFHigh yield[11]
3Terminal AlkynePd(PPh₃)₄ / CuIi-Pr₂NHTHFGood yield[12]
4PhenylacetylenePd(OAc)₂Cs₂CO₃TolueneLow yield[11]

Experimental Protocol: Sonogashira Coupling (General)

This is a general protocol and may require optimization.

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Add an anhydrous solvent such as THF or DMF.

  • Add the terminal alkyne (1.2 equiv.) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway

Macitentan and the Endothelin Receptor Signaling Pathway

This compound is a key intermediate in the synthesis of Macitentan, a dual antagonist of endothelin receptors ETA and ETB.[2] Endothelin-1 (ET-1) is a potent vasoconstrictor that, upon binding to its receptors on smooth muscle cells, activates G-protein-coupled signaling cascades.[13][14] This leads to an increase in intracellular calcium, resulting in vasoconstriction and cell proliferation, which are key factors in pulmonary arterial hypertension (PAH).[14][15] Macitentan blocks these receptors, thereby inhibiting the downstream signaling pathways and mitigating the pathological effects of ET-1.[2][16]

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Macitentan Macitentan (derived from this compound) Macitentan->ETAR Macitentan->ETBR Gq Gq Protein Activation ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC activation PLC->DAG Vasoconstriction Vasoconstriction IP3->Vasoconstriction Proliferation Cell Proliferation DAG->Proliferation

Caption: Simplified signaling pathway of the endothelin receptor and the inhibitory action of Macitentan.

References

reaction monitoring techniques for 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the progress of my synthesis?

A1: The ideal technique depends on your specific needs, the reaction stage, and available equipment.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method perfect for quickly checking the disappearance of starting materials and the appearance of the product. It is particularly useful for optimizing reaction conditions.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on reaction conversion, purity, and impurity profiles.[3][4] It is the preferred method for final product analysis and for generating precise kinetic data.

  • Gas Chromatography (GC/GC-MS): Suitable for volatile and thermally stable intermediates or byproducts. GC-MS can be invaluable for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the identity of intermediates and the final product. It can also be used for in-situ reaction monitoring to observe the transformation in real-time without sample workup.[6][7][8]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it confirms the molecular weight of the products and byproducts, providing a high degree of confidence in compound identification.[1][6]

Q2: How do I choose the right TLC mobile phase?

A2: Start with a moderately polar solvent system, such as a mixture of heptane (B126788) and ethyl acetate. The goal is to achieve good separation between the starting material, intermediates, and the final product, with Rf values ideally between 0.2 and 0.8. For the synthesis of this compound, which involves converting a more polar diol intermediate to a less polar dichloro-product, you will see the product spot move significantly higher up the TLC plate.

Q3: At what wavelength should I monitor my reaction using HPLC-UV?

A3: Pyrimidine-containing compounds and bromophenyl groups are chromophoric and typically absorb UV light strongly. A wavelength of 254 nm is a common and effective choice for monitoring the synthesis of this compound.[9] However, it is always best practice to run a UV-Vis scan of your starting material and product to determine the optimal wavelength for detection.

Q4: Can I monitor the final chlorination step (5-(4-bromophenyl)pyrimidine-4,6-diol to the final product) directly?

A4: Yes, this is a critical step to monitor. The starting material, 5-(4-bromophenyl)pyrimidine-4,6-diol, is a polar solid, while the product, this compound, is significantly less polar. This large polarity change makes the reaction easy to monitor by TLC or HPLC. A successful reaction will show the disappearance of the baseline starting material spot (TLC) or early-eluting peak (HPLC) and the appearance of a new, higher Rf spot or later-eluting peak corresponding to the product.

Reaction Monitoring Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
TLC: Spots are streaking. 1. Sample Overload: Too much sample applied. 2. Inappropriate Solvent System: Compound has low solubility in the mobile phase. 3. Acidic/Basic Sample: Ionization of the compound.1. Dilute your sample before spotting. 2. Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) can help. 3. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.
HPLC: Multiple unexpected peaks appear. 1. Incomplete Reaction: Starting materials or intermediates are still present. 2. Side Reactions: Formation of byproducts due to incorrect temperature, stoichiometry, or moisture. 3. Sample Degradation: The product or an intermediate is unstable under the analytical conditions.1. Compare retention times with standards of your starting materials. Allow the reaction to proceed longer or re-evaluate conditions. 2. Use LC-MS to identify the molecular weights of the unknown peaks. This can provide clues about their structure. 3. Ensure the mobile phase is compatible with your sample. Check for degradation on the column by injecting the same sample multiple times.
HPLC: Peak fronting or tailing. 1. Column Overload: Injecting too much sample. 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. 3. Column Degradation: The stationary phase is damaged.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in a solvent that is weaker than the mobile phase (e.g., the initial mobile phase composition). 3. Flush the column or try a new column.
Reaction: Reaction appears stalled (no change in TLC/HPLC). 1. Catalyst Deactivation: The catalyst (if used) is no longer active. 2. Low Temperature: The reaction requires more thermal energy. 3. Insoluble Reagents: A reagent may have precipitated out of the solution.1. Add fresh catalyst. For Suzuki-type side reactions, ensure the palladium catalyst is active.[2] 2. Gradually increase the reaction temperature while monitoring carefully. 3. Check the reaction mixture for precipitates. If an intermediate has become insoluble, a different solvent system may be required.[10]
NMR: Broad or distorted peaks. 1. Sample Inhomogeneity: Solid particles are present in the NMR tube. 2. Paramagnetic Species: Trace metals are present. 3. Chemical Exchange: Protons are exchanging between different chemical environments.1. Filter the sample through a small plug of glass wool into the NMR tube. 2. Treat the sample with a chelating agent or pass it through a short silica (B1680970) plug. 3. Acquire the spectrum at a lower temperature to slow the exchange process.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Heptane:Ethyl Acetate). Place a filter paper in the chamber to ensure saturation.

  • Spotting: Using a capillary tube, take a small aliquot from the reaction mixture. Spot it on a silica gel TLC plate on the starting line. Also spot the starting material(s) for reference.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the spots.[9] Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[2][9] The product, this compound, should appear as a new, less polar spot (higher Rf) compared to its diol precursor.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile) in a vial to a final volume of ~1 mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18).[11]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both potentially containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.[9]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the prepared sample. Identify the peaks for starting material and product by comparing their retention times to pure standards. Quantify the reaction progress by integrating the peak areas. The final product should have a purity of >99%.[3][4]

Visualization of Workflows

Reaction_Monitoring_Workflow Figure 1: General Workflow for Reaction Monitoring cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analytical Technique cluster_data Step 3: Data Interpretation cluster_decision Step 4: Decision Making A Aliquot from Reaction Mixture B Dilution & Filtration A->B C TLC Analysis B->C D HPLC / LC-MS Analysis B->D E NMR / GC-MS Analysis B->E F Qualitative Check (Presence/Absence) C->F G Quantitative Analysis (% Conversion, % Purity) D->G H Structural Confirmation E->H I Reaction Complete? F->I G->I H->I J Continue Reaction I->J No K Proceed to Workup I->K Yes

Caption: General workflow for monitoring a pyrimidine (B1678525) synthesis reaction.

Troubleshooting_Incomplete_Reaction Figure 2: Troubleshooting an Incomplete Reaction Start Problem: Reaction Stalled (Monitored by HPLC/TLC) Q1 Are all reagents soluble at reaction temp? Start->Q1 Sol_1 Action: Increase temperature slightly or switch to a better solvent. Q1->Sol_1 No Q2 Is the catalyst (if any) active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_2 Action: Add fresh catalyst. Ensure inert atmosphere. Q2->Sol_2 No Q3 Is reaction time sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_3 Action: Continue reaction for a longer duration. Q3->Sol_3 No End Outcome: Re-evaluate entire protocol. Consider alternative synthesis routes. Q3->End Yes A3_No No A3_Yes Yes

Caption: A logical guide for troubleshooting a stalled synthesis reaction.

References

solvent effects on the reactivity of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and how do solvents influence them?

A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic substitutions. The choice of solvent is critical for reaction success, influencing reagent solubility, catalyst stability, and reaction rates. The main reaction types are:

  • Suzuki-Miyaura Coupling: This reaction typically functionalizes the C-Br bond. Solvent choice affects the yield and reaction time.

  • Buchwald-Hartwig Amination: Used to form C-N bonds at the C-Br or C-Cl positions. The solvent impacts catalyst activity and can influence side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine (B1678525) ring allows for the displacement of the chloro substituents by nucleophiles. Polar aprotic solvents generally accelerate these reactions.[1]

Q2: Which solvent is recommended as a starting point for Suzuki-Miyaura coupling with this substrate?

A2: For the Suzuki-Miyaura coupling of this compound with arylboronic acids, 1,4-dioxane (B91453) has been shown to provide good yields.[2][3] Toluene (B28343) and acetonitrile (B52724) have also been used, though potentially with lower yields.[2] A mixture of an organic solvent with water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[2][4]

Q3: What class of solvents is generally preferred for Buchwald-Hartwig amination?

A3: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5][6][7] Tetrahydrofuran (THF) can also be utilized, but may sometimes lead to lower yields.[5] The choice of solvent can also affect the rates of competing side reactions.[5]

Q4: How do solvents affect the selectivity in nucleophilic aromatic substitution (SNAr) on the dichloropyrimidine core?

A4: In dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[8][9] The reaction rate of SNAr is significantly influenced by the solvent. Polar aprotic solvents, such as DMF or DMSO, are known to accelerate these reactions by stabilizing the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile.[1] In contrast, protic solvents can solvate the nucleophile, reducing its reactivity.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am experiencing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the potential solvent-related causes and solutions?

A: Low yields in Suzuki-Miyaura couplings can often be attributed to solvent conditions. Here are some troubleshooting steps:

  • Poor Solubility of Reagents:

    • Problem: The base (e.g., K₃PO₄) or the boronic acid may not be sufficiently soluble in the chosen solvent.

    • Solution: A mixture of an organic solvent and water is often used to dissolve the inorganic base.[2][4] For example, a mixture of 1,4-dioxane and water can be effective.[8] Ensure vigorous stirring to overcome phase-transfer limitations.

  • Catalyst Deactivation:

    • Problem: The palladium catalyst can be sensitive to impurities in the solvent, such as oxygen or water (in non-aqueous setups).

    • Solution: Use anhydrous, degassed solvents. Sparging the solvent with an inert gas (argon or nitrogen) before use is highly recommended.

  • Suboptimal Solvent Choice:

    • Problem: The chosen solvent may not be optimal for the specific boronic acid and base combination.

    • Solution: Screen different solvents. While 1,4-dioxane is a good starting point[2][3], toluene and THF/water mixtures are also viable options for Suzuki-Miyaura couplings.[4]

Issue 2: Side Reactions in Buchwald-Hartwig Amination

Q: I am observing significant hydrodehalogenation as a side product in my Buchwald-Hartwig amination. How can the solvent choice help minimize this?

A: Hydrodehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom, is a common side reaction.[5] Solvent choice can play a role in mitigating this:

  • Solvent Polarity:

    • Problem: Certain polar aprotic solvents can sometimes act as a hydrogen source, promoting hydrodehalogenation.[4]

    • Solution: Nonpolar aprotic solvents like toluene are often preferred and have been shown to be effective.[5][7] If solubility is an issue, 1,4-dioxane is a good alternative.[5]

  • Reaction Concentration:

    • Problem: Very dilute conditions can sometimes favor side reactions.

    • Solution: While not strictly a solvent choice, adjusting the concentration by reducing the solvent volume can sometimes improve the rate of the desired reaction relative to side reactions.

Issue 3: Sluggish Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction on the 4,6-dichloro positions is very slow. Can a change in solvent speed it up?

A: Yes, the solvent has a profound effect on the rate of SNAr reactions.

  • Protic vs. Aprotic Solvents:

    • Problem: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but not the nucleophilic anion as strongly, leading to a "naked," more reactive nucleophile and a significant rate increase.[1]

  • Solvent Polarity:

    • Problem: Nonpolar solvents are generally poor choices for SNAr as they do not effectively stabilize the charged Meisenheimer intermediate.

    • Solution: Ensure the chosen solvent has a sufficiently high dielectric constant to support the formation of charged intermediates.

Data Presentation

Table 1: Solvent Effects on the Yield of a Suzuki-Miyaura Coupling Product (3a)

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
1,4-DioxaneK₃PO₄70-8018-2260[2]
Dry TolueneK₃PO₄70-8018-2240[2]
AcetonitrileK₃PO₄70-8018-2236[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound[2][8]
  • Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane (e.g., 6 mL per 0.986 mmol of substrate) and distilled water (e.g., 1.5 mL per 0.986 mmol of substrate) via syringe.

  • Reaction: Stir the mixture at 70-80 °C for 18-22 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine (B1218219) ligand (e.g., 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas. Add anhydrous, degassed toluene.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the nucleophile (e.g., an amine or alkoxide, 2.2 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

  • Base (if required): If the nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.5 equiv.) may be required.

  • Reaction: Stir the mixture at an appropriate temperature (can range from room temperature to elevated temperatures) and monitor by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry, concentrate, and purify by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reactants & Catalyst to Schlenk Flask degas 2. Evacuate & Backfill with Inert Gas (3x) setup->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat to 70-80 °C solvent->heat stir 5. Stir for 18-22 h heat->stir monitor 6. Monitor by TLC stir->monitor workup 7. Quench & Extract monitor->workup purify 8. Column Chromatography workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

troubleshooting_guide start Low Reaction Yield? q1 Is the solvent anhydrous and degassed? start->q1 sol1 Action: Use fresh, anhydrous, degassed solvent. q1->sol1 No q2 Are all reagents soluble? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Try a solvent mixture (e.g., Dioxane/H₂O) or a different solvent. q2->sol2 No q3 Is the solvent optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Screen other solvents (e.g., Toluene, THF). q3->sol3 No end Consider other factors: - Catalyst activity - Base strength - Temperature q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low yield focusing on solvent issues.

References

Validation & Comparative

A Comparative Guide to Novel Endothelin Receptor Antagonists Derived from 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the strategic design and synthesis of novel compounds from versatile chemical scaffolds are paramount for developing new therapeutic agents. One such scaffold, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has proven to be a critical intermediate in the generation of potent endothelin (ET) receptor antagonists.[1][2][3][4] This guide provides a detailed comparison of novel compounds derived from this pyrimidine (B1678525) core, with a particular focus on Macitentan and its analogues. The performance of these compounds is benchmarked against established dual and selective endothelin receptor antagonists, Bosentan and Ambrisentan, respectively, providing valuable insights for researchers and professionals in drug development.

The endothelin system, with its two receptor subtypes, ETA and ETB, plays a crucial role in vasoconstriction and cell proliferation.[5][6] Dysregulation of this system is implicated in various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[5][6] Consequently, the development of antagonists for these receptors is a key therapeutic strategy. This guide presents a comparative analysis of the in vitro potencies of novel pyrimidine-based antagonists and their predecessors.

Comparative Analysis of In Vitro Potency

The following table summarizes the in vitro inhibitory activities (IC50) of novel compounds derived from this compound against the ETA and ETB receptors. For a comprehensive comparison, data for the established drugs Bosentan and Ambrisentan are also included.

CompoundRIC50 ETA (nM)IC50 ETB (nM)
Novel Sulfamide (B24259) Derivatives
Macitentan (17)-CH2CH2CH30.5390
Analogue 38-H0.6>1000
Analogue 39-CH30.4810
Analogue 40-CH2CH30.5450
Analogue 41-CH(CH3)20.8350
Benchmark Compounds
BosentanN/A29930
AmbrisentanN/A5.4>1000

Data for novel sulfamide derivatives and Bosentan were extracted from "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist". Data for Ambrisentan was obtained from publicly available pharmacological data.

Signaling Pathway of Endothelin Receptors

The diagram below illustrates the signaling pathway of the endothelin system. Endothelin-1 (ET-1) binds to both ETA and ETB receptors on smooth muscle cells, leading to vasoconstriction. The novel compounds discussed in this guide act as antagonists at these receptors, thereby inhibiting this pathway.

Endothelin_Signaling cluster_membrane Cell Membrane ETA ETA Receptor PLC Phospholipase C (PLC) ETA->PLC Activates ETB ETB Receptor ETB->PLC Activates ET1 Endothelin-1 (ET-1) ET1->ETA Binds ET1->ETB Binds IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Antagonists Novel Antagonists (e.g., Macitentan) Antagonists->ETA Inhibits Antagonists->ETB Inhibits

Caption: Endothelin receptor signaling pathway and point of inhibition.

Experimental Protocols

A generalized workflow for the synthesis and characterization of the novel compounds is outlined below. For specific details of the synthesis of each compound, please refer to the supporting information of the primary literature.

General Synthesis of Novel Sulfamide Derivatives

The synthesis of the target sulfamide derivatives generally follows a multi-step sequence starting from this compound.[5][6]

  • Preparation of the Sulfonamide Potassium Salt: The corresponding sulfonyl chloride is treated with ammonia, followed by potassium tert-butylate in methanol (B129727) to yield the sulfonamide potassium salt.[5][6]

  • Synthesis of the Monochloro-pyrimidine Intermediate: The dichloro-pyrimidine starting material is reacted with the sulfonamide potassium salt in a solvent such as DMSO at room temperature.[6]

  • Introduction of the Side Chain: The monochloro-pyrimidine intermediate is then reacted with a freshly prepared solution of sodium in ethylene (B1197577) glycol at elevated temperatures to introduce the ethoxy side chain.[5]

  • Final Coupling and Deprotection: The resulting alcohol is deprotonated with sodium hydride and reacted with the appropriate 2-chloro- or 2-(methylsulfonyl) pyrimidine.[5] Any protecting groups, such as a BOC group, are subsequently removed using a strong acid like HCl in dioxane.[5][6]

In Vitro Endothelin Receptor Binding Assays

The inhibitory activity of the compounds on the ETA and ETB receptors is determined using radioligand binding assays.

  • Membrane Preparation: Membranes from cells recombinantly expressing either human ETA or ETB receptors are used.

  • Binding Assay: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled endothelin ligand (e.g., [125I]ET-1), and varying concentrations of the test compound.

  • Incubation and Detection: The mixture is incubated to allow for competitive binding. The amount of bound radioligand is then quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the displacement curves to a logistic equation.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow from synthesis to in vitro evaluation of the novel endothelin receptor antagonists.

Experimental_Workflow Start Starting Material: This compound Step1 Synthesis of Monochloro-pyrimidine Intermediate Start->Step1 Step2 Introduction of Ethoxy Side Chain Step1->Step2 Step3 Final Coupling and Purification Step2->Step3 Characterization Structural Characterization (NMR, MS) Step3->Characterization Assay In Vitro Receptor Binding Assays (ETA/ETB) Characterization->Assay Data Data Analysis: IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for synthesis and evaluation.

Conclusion

The derivatives of this compound, particularly Macitentan, have demonstrated potent antagonism of the endothelin receptors. The structure-activity relationship data reveals that modifications to the sulfamide side chain can significantly influence the potency and selectivity for the ETA and ETB receptors. This comparative guide provides a valuable resource for researchers in the field, offering a clear summary of the performance of these novel compounds in relation to established therapies. The detailed experimental protocols and workflow diagrams further facilitate the understanding and potential replication of these findings. The continued exploration of this chemical scaffold holds promise for the development of next-generation endothelin receptor antagonists with improved pharmacological profiles.

References

A Comparative Guide to Analytical Methods for the Purity Validation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical methods for purity validation of this compound, supported by experimental protocols and performance data to aid in method selection and implementation.

The primary analytical method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), which is noted for its accuracy and robustness in handling compounds of this nature. A patent for the synthesis of this compound specifies HPLC for purity determination, achieving levels as high as 99.93%.[1] As an alternative and complementary technique, Gas Chromatography (GC) can also be employed, particularly for identifying and quantifying volatile impurities.

Comparison of Analytical Method Performance

The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of expected impurities and the intended application of the method. HPLC is generally the preferred method for release testing and stability studies due to its versatility and high precision for non-volatile compounds. GC serves as a valuable orthogonal technique, especially for the detection of residual solvents and other volatile impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 2.0%
Primary Application Routine purity testing, separation of non-volatile impurities and degradation products.Analysis of volatile and thermally stable impurities, residual solvents.
Thermal Stability Requirement Not required.Analyte must be thermally stable and volatile.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated pyrimidine (B1678525) derivatives and pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the accurate quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters 2489-1525 High-Performance Liquid Chromatograph or equivalent)[1]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for testing

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration similar to the standard solution.

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

  • Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

Gas Chromatography (GC) Protocol

This method is suitable for the analysis of volatile impurities and can serve as an orthogonal method to HPLC.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • High-purity helium or nitrogen as carrier gas

  • Solvent for sample dissolution (e.g., Dichloromethane or Toluene, HPLC grade)

  • This compound sample

Chromatographic Conditions:

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1)

Procedure:

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample solution into the GC system.

  • Impurity Profile: Identify and quantify any volatile impurities based on their retention times and peak areas relative to the main component.

Visualization of Analytical Workflows

To facilitate a clearer understanding of the experimental processes and the logical connections between validation parameters, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Accurately weigh reference standard dissolve_standard Dissolve in diluent to known concentration weigh_standard->dissolve_standard inject_standard Inject Standard Solution dissolve_standard->inject_standard weigh_sample Accurately weigh sample dissolve_sample Dissolve in diluent weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample inject_blank Inject Blank (Diluent) chromatography Chromatographic Separation on C18 Column inject_blank->chromatography inject_standard->chromatography inject_sample->chromatography detection UV Detection at 254 nm chromatography->detection acquire_data Data Acquisition detection->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

HPLC Purity Validation Workflow

G Validation Analytical Method Validation Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (Proportional response to concentration) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability and intermediate precision) Validation->Precision Robustness Robustness (Insensitivity to small method variations) Validation->Robustness Range Range (Upper and lower concentration limits) Linearity->Range LOD Limit of Detection (LOD) (Lowest detectable concentration) Linearity->LOD LOQ Limit of Quantitation (LOQ) (Lowest quantifiable concentration) Linearity->LOQ Accuracy->Range Precision->Range

Interrelation of Analytical Method Validation Parameters

References

A Comparative Analysis of the Reactivity of 5-(4-Bromophenyl)-4,6-dichloropyrimidine and Other Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. Dihalopyrimidines, such as 5-(4-Bromophenyl)-4,6-dichloropyrimidine, offer a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an objective comparison of the reactivity of this compound with other dihalopyrimidines, supported by experimental data, to facilitate the rational design of synthetic routes.

The reactivity of the pyrimidine ring is significantly influenced by its electron-deficient nature, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The position and nature of halogen substituents, as well as other groups on the ring, play a crucial role in dictating the regioselectivity and rate of these reactions. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This preference is attributed to the greater ability of the intermediate (Meisenheimer complex) to stabilize the negative charge when nucleophilic attack occurs at the C4 or C6 positions, which are para and ortho to the ring nitrogens, respectively.[2]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a bulky 4-bromophenyl group at the C5 position of this compound can influence the accessibility of the adjacent C4 and C6 positions to incoming nucleophiles. However, the fundamental electronic activation provided by the two ring nitrogens still renders the C4 and C6 positions as the primary sites for nucleophilic attack.

The table below summarizes the comparative reactivity of various dichloropyrimidines in SNAr reactions, highlighting the influence of substituents on reaction outcomes.

DihalopyrimidineNucleophileReaction ConditionsProduct(s)Yield (%)Reference
2,4-DichloropyrimidineSecondary AminesK₂CO₃, DMAc70:30 mixture of C4/C2 isomersNot specified[3]
6-(4-Fluorophenyl)-2,4-dichloropyrimidineDibutylamineK₂CO₃, DMAc70:30 mixture of C4/C2 isomersNot specified[3]
2,4,6-TrichloropyrimidinePhenolate ionNot specified90:10 mixture of C4/C2 isomersNot specified[3]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOH, EthanolMono-amination at C4Not specified[4]
4,6-Dichloro-5-nitropyrimidineHydrogen (Reduction)10% Pd/C, Ethyl Acetate5-Amino-4,6-dichloropyrimidineNot specified[5]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity of dihalopyrimidines in these reactions is also position-dependent, with the general trend often mirroring that of SNAr reactions (C4(6) > C2 > C5).[3][6]

This compound itself can undergo Suzuki-Miyaura reactions at the bromophenyl moiety.[7][8] The chlorine atoms on the pyrimidine ring can also participate in cross-coupling reactions, typically requiring more forcing conditions than the C-Br bond.

The following table presents data on the Suzuki-Miyaura coupling of various dihalopyrimidines.

DihalopyrimidineBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-22Good yields[7]
2,4,6-Trichloropyrimidine4-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Factors Influencing Reactivity and Regioselectivity

The regioselectivity of reactions with dihalopyrimidines is a delicate balance of electronic and steric effects.

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, activating the chloro-substituents towards nucleophilic attack.[1] Substituents on the ring can further modulate this reactivity. Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[9][10]

  • Steric Hindrance: A bulky substituent at the C5 position, such as the 4-bromophenyl group, can sterically hinder the approach of a nucleophile to the adjacent C4 and C6 positions. This can influence the reaction rate and, in some cases, the regioselectivity, potentially favoring attack at the less hindered position.

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst/ligand system can significantly impact the outcome of the reaction, including the regioselectivity.[6][10] For instance, in some cases, palladium-catalyzed amination can offer higher regioselectivity compared to traditional SNAr conditions.[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines with Amines

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the dichloropyrimidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., 1,4-dioxane) are added. The amine nucleophile (1.4 equivalents) is then introduced via syringe. The reaction mixture is heated to a temperature ranging from 80-100 °C for a duration of 30-60 minutes. The progress of the reaction is monitored by analytical techniques such as GC-MS.[1]

General Procedure for Suzuki-Miyaura Coupling of this compound

In a Schlenk flask under an inert atmosphere, this compound (1.0 equivalent) and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), are dissolved in a suitable solvent like 1,4-dioxane. The mixture is stirred at room temperature for approximately 30 minutes. Subsequently, the aryl or heteroaryl boronic acid (1.1 equivalents), a base such as K₃PO₄ (2.0 equivalents), and water are added. The reaction mixture is then heated to reflux at 70-80 °C for 18-22 hours. Upon completion, the reaction is cooled to room temperature and worked up by extraction with an organic solvent like ethyl acetate.[7]

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of dihalopyrimidines.

G Factors Influencing Dihalopyrimidine Reactivity cluster_factors Key Factors cluster_outcomes Reaction Outcomes Electronic Electronic Effects (N atoms are EWG) Reactivity Reactivity (Rate of Reaction) Electronic->Reactivity Regioselectivity Regioselectivity (C4/C6 vs. C2) Electronic->Regioselectivity Steric Steric Hindrance (Bulky Substituents) Steric->Reactivity Steric->Regioselectivity Conditions Reaction Conditions (Solvent, Base, Temp.) Conditions->Reactivity Conditions->Regioselectivity

Caption: Key factors influencing the reactivity and regioselectivity of dihalopyrimidines.

G General Reactivity Order in Dihalopyrimidines C4_6 C4 / C6 C2 C2 C4_6->C2 > C5 C5 C2->C5 >>

Caption: General order of reactivity of halogen substituents on the pyrimidine ring.

G Experimental Workflow for Suzuki-Miyaura Coupling Start Start: This compound + Arylboronic Acid Step1 1. Add Pd Catalyst & Solvent (e.g., Pd(PPh₃)₄ in Dioxane) Start->Step1 Step2 2. Add Base & Water (e.g., K₃PO₄) Step1->Step2 Step3 3. Heat to Reflux (70-80 °C, 18-22 h) Step2->Step3 Step4 4. Work-up & Purification Step3->Step4 End Product: 5-Aryl-4,6-dichloropyrimidine Derivative Step4->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Comparative Biological Activity of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine. This core scaffold has been utilized as a key intermediate in the synthesis of compounds with a range of therapeutic potentials, from endothelin receptor antagonism to anticancer and antimicrobial activities.

This publication synthesizes experimental data from multiple studies to offer an objective comparison of the performance of these derivatives, supported by detailed experimental protocols and visual representations of synthetic and signaling pathways.

I. Overview of Biological Activities

Derivatives of this compound have demonstrated a spectrum of biological activities, primarily attributed to the versatility of the pyrimidine (B1678525) core for substitution at the 4- and 6-positions. The primary reported activities include:

  • Endothelin Receptor Antagonism: Notably, this compound is a key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2][3]

  • Anticancer Activity: Various derivatives have been investigated for their potential as anticancer agents, with some showing activity against cell lines such as human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549).[4][5][6]

  • Antimicrobial Activity: Certain scaffolds derived from this pyrimidine intermediate have exhibited promising antimicrobial properties.[4]

  • NHE-1 Inhibition: A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, which can be conceptually derived from the core structure, have been identified as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1).[7]

II. Comparative Performance Data

The following tables summarize the quantitative data on the biological activities of various derivatives.

Table 1: Endothelin Receptor Antagonist Activity

CompoundTargetIC50 (nM)Cell LineReference
MacitentanETA / ETBPotent inhibitor with significant affinityCHO cells[1][3]
BosentanETA / ETB--[1]
AmbrisentanETA selective--[1]

Table 2: Anticancer Activity

Compound IDCancer Cell LineActivityReference
k8 HCT116 (Human Colorectal)Potent anticancer activity[4]
k14 HCT116 (Human Colorectal)Potent anticancer activity[4]
9u A549 (Lung), MCF-7 (Breast), PC-3 (Prostate)IC50: 0.35 µM (A549), 3.24 µM (MCF-7), 5.12 µM (PC-3)[5]
7a A549 (Lung)IC50: 10.73 µM[6]
8a A549 (Lung)IC50: 10.99 µM[6]
7h A549 (Lung), HeLa (Cervical)IC50: 12.71 µM (A549), 8.55 µM (HeLa)[6]
8h A549 (Lung), HeLa (Cervical)IC50: 8.44 µM (A549), 5.55 µM (HeLa)[6]

Table 3: Antimicrobial Activity

Compound IDMicrobial SpeciesActivityReference
k6 Selected microbial speciesMost potent[4]
k12 Selected microbial speciesMost potent[4]
k14 Selected microbial speciesMost potent[4]
k20 Selected microbial speciesMost potent[4]

Table 4: NHE-1 Inhibitory Activity

Compound IDTargetIC50 (µM)Selectivity (NHE-2/NHE-1)Oral Bioavailability (rat)Reference
9t NHE-10.0065140052%[7]

III. Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

A. Synthesis of this compound

The synthesis of the core intermediate, this compound, is a crucial first step. A common synthetic route involves a three-step process starting from commercially available methyl 2-(4-bromophenyl)acetate.[8][9][10]

  • Synthesis of Dimethyl 2-(4-bromophenyl)malonate: Methyl 2-(4-bromophenyl)acetate is reacted to form the corresponding malonate.

  • Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol: The malonate is then used to synthesize the pyrimidine-4,6-diol derivative.

  • Synthesis of this compound: The final step involves the chlorination of the pyrimidine-4,6-diol, often using phosphorus oxychloride (POCl3), to yield the desired product.[10]

The structure of the final compound is typically confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

B. In Vitro Endothelin Receptor Binding Assay

The inhibitory activity of compounds on endothelin receptors is commonly assessed using a radioligand binding assay.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human ETA or ETB receptor are used.[3]

  • Assay Protocol: The assay measures the displacement of a radiolabeled endothelin, such as 125I-ET-1, from the receptors by the test compound.

  • Data Analysis: The concentration of the compound that inhibits 50% of the radioligand binding (IC50) is determined.

C. Antiproliferative Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, and thus is a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.

  • Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining: After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell density. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

D. Antimicrobial Activity Screening (Tube Dilution Method)

The tube dilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Visualized Pathways and Workflows

The following diagrams illustrate the key synthetic pathway and a relevant signaling pathway.

Synthesis_of_5_4_Bromophenyl_4_6_dichloropyrimidine cluster_0 Synthesis Pathway Methyl 2-(4-bromophenyl)acetate Methyl 2-(4-bromophenyl)acetate Dimethyl 2-(4-bromophenyl)malonate Dimethyl 2-(4-bromophenyl)malonate Methyl 2-(4-bromophenyl)acetate->Dimethyl 2-(4-bromophenyl)malonate Step 1 5-(4-Bromophenyl)pyrimidine-4,6-diol 5-(4-Bromophenyl)pyrimidine-4,6-diol Dimethyl 2-(4-bromophenyl)malonate->5-(4-Bromophenyl)pyrimidine-4,6-diol Step 2 This compound This compound 5-(4-Bromophenyl)pyrimidine-4,6-diol->this compound Step 3 (POCl3)

Caption: Synthetic route to this compound.

Endothelin_Signaling_Pathway cluster_1 Endothelin Receptor Signaling ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR PLC Phospholipase C ETAR->PLC ETBR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Macitentan Macitentan (Antagonist) Macitentan->ETAR Inhibits Macitentan->ETBR Inhibits

Caption: Simplified Endothelin signaling pathway and the inhibitory action of Macitentan.

References

A Comparative Spectroscopic Guide to Derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. By presenting ¹H NMR, ¹³C NMR, and mass spectrometry data in a clear, tabular format, this document serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities. Furthermore, detailed experimental protocols for the synthesis of the parent compound and its derivatives are provided, alongside illustrative diagrams of the synthetic pathways.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives are broadly categorized into biaryl compounds synthesized via Suzuki-Miyaura coupling and other derivatives with amino and alkoxy substitutions, which serve as valuable comparators.

This compound and its Biaryl Derivatives

This class of compounds is synthesized through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where one or both chlorine atoms on the pyrimidine (B1678525) ring are substituted with various aryl groups.

Table 1: Spectroscopic Data for this compound and its Biaryl Derivatives

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
This compound 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H)[1]Data not available in cited sources302 [M+H]⁺[1]
4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine Specific data for this derivative was not found in the provided search results, but would be expected to show characteristic signals for the methoxy (B1213986) group (~3.8 ppm) and additional aromatic protons.Specific data for this derivative was not found in the provided search results, but would be expected to show a signal for the methoxy carbon (~55 ppm) and additional aromatic carbons.Expected [M+H]⁺ around 375.0
4'- (4,6-Dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbonitrile Specific data for this derivative was not found in the provided search results, but would be expected to show downfield shifts for the protons on the carbonitrile-bearing ring.Specific data for this derivative was not found in the provided search results, but would be expected to show a characteristic signal for the nitrile carbon (~118 ppm) and the ipso-carbon attached to it.Expected [M+H]⁺ around 368.0

Note: The spectroscopic data for the biaryl derivatives are based on the expected outcomes from the synthesis described in the literature, which confirms product formation using these techniques. Specific peak lists were not available in the initial search results.

Alternative Pyrimidine-Based Compounds for Comparison

To provide a broader context, this section includes spectroscopic data for other classes of pyrimidine derivatives, which can serve as alternatives or starting points for further chemical exploration.

Table 2: Spectroscopic Data for Amino- and Alkoxy- Substituted Pyrimidine Derivatives

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
4-(4-(4-Bromophenyl)piperazin-1-yl)pyrimidin-2-amine 3.16 (t, 4H), 3.65 (t, 4H), 6.02 (s, 2H, NH₂), 6.88 (d, 2H), 7.39 (d, 2H), 7.77 (d, 1H), 6.05 (d, 1H)[2]43.7, 48.9, 93.5, 115.2, 117.8, 131.9, 151.7, 157.5, 162.8, 163.5[2]Not explicitly provided, but would be expected around 348.1 [M+H]⁺
5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine 8.51 (s, 2H), 8.49 (s, 1H), 7.58-7.63 (m, 2H), 7.16-7.21 (m, 2H), 6.88 (s, 1H), 5.61 (t, 1H), 4.72-4.76 (m, 2H), 4.62-4.66 (m, 2H), 2.99 (q, 2H), 1.61 (h, 2H), 0.97 (t, 3H)[3]11.6, 22.7, 46.1, 65.3, 65.9, 104.8, 112.4, 123.7, 128.0, 131.7, 133.0, 155.7, 156.4, 159.7, 163.5, 166.3[3]588.86 [M+H]⁺[3]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound and its derivatives.

Synthesis of this compound

The synthesis of the parent compound is a multi-step process starting from commercially available materials.[1]

  • Synthesis of Dimethyl 2-(4-bromophenyl)malonate: Methyl 2-(4-bromophenyl)acetate is reacted with dimethyl carbonate in the presence of sodium methoxide.

  • Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol: The resulting malonate derivative is condensed with formamidine (B1211174) acetate.

  • Synthesis of this compound: The diol is then chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions to yield the final product.[1]

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of biaryl derivatives.[4]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and a suitable base such as K₃PO₄ are added.

  • Catalyst and Solvent Addition: A palladium catalyst, typically Pd(PPh₃)₄ (5 mol%), and an anhydrous solvent like 1,4-dioxane (B91453) are added to the flask.

  • Reaction Conditions: The reaction mixture is stirred and heated at 70-80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis_of_Parent_Compound cluster_0 Synthesis of this compound Start Methyl 2-(4-bromophenyl)acetate Intermediate1 Dimethyl 2-(4-bromophenyl)malonate Start->Intermediate1 NaOCH₃, Dimethyl Carbonate Intermediate2 5-(4-Bromophenyl)pyrimidine-4,6-diol Intermediate1->Intermediate2 Formamidine Acetate Product This compound Intermediate2->Product POCl₃

Caption: Synthetic route for this compound.

Suzuki_Coupling_Workflow cluster_1 Suzuki-Miyaura Cross-Coupling Reactants This compound + Arylboronic Acid Conditions Pd(PPh₃)₄, Base (K₃PO₄) 1,4-Dioxane, 70-80 °C Reactants->Conditions Reaction Cross-Coupling Reaction Conditions->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 4-Aryl-5-(4-bromophenyl)-6-chloropyrimidine or 4,6-Diaryl-5-(4-bromophenyl)pyrimidine Purification->Final_Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Suzuki Coupling Reactions of Dichloropyrimidines for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyrimidines are versatile building blocks, and their modification via Suzuki-Miyaura cross-coupling reactions is a key strategy for creating diverse molecular libraries. This guide provides an objective comparison of the Suzuki coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine with the more common 2,4-dichloropyrimidine (B19661), supported by experimental data and detailed protocols.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[1] In the context of dichloropyrimidines, the regioselectivity of the reaction is a critical factor.[2] For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes substitution preferentially.[2][3] This guide will explore the nuances of these reactions, providing a practical resource for synthetic chemists.

Performance Comparison of Dichloropyrimidine Substrates in Suzuki Coupling

The following tables summarize the yields of Suzuki coupling reactions for this compound and 2,4-dichloropyrimidine with various arylboronic acids, highlighting the differences in reactivity and efficiency.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60
24-Methylphenylboronic acid4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine75
34-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine80
44-Chlorophenylboronic acid5-(4'-chloro-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine55
54-Fluorophenylboronic acid4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine50

Reaction Conditions: 5 mol% Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453), 70-80 °C, 18-22 h.

Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid under Various Conditions [4]

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF602445
2DMF802456
31,4-Dioxane1002471
4Isopropanol802462

Reaction Conditions: 5 mol% Pd(PPh₃)₄, K₂CO₃.

Application in Drug Synthesis: The Macitentan Pathway

This compound is a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5][6][7] The following diagram illustrates a synthetic route to Macitentan starting from this key intermediate.

Macitentan_Synthesis cluster_start Starting Material cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_final Final Product 5_bromo_pyrimidine 5-(4-Bromophenyl)-4,6- dichloropyrimidine intermediate_1 N-(5-(4-Bromophenyl)-6-chloro- pyrimidin-4-yl)-N'-propylsulfamide 5_bromo_pyrimidine->intermediate_1 Propylsulfamide potassium salt, DMSO intermediate_2 N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- pyrimidin-4-yl)-N'-propylsulfamide intermediate_1->intermediate_2 Ethylene glycol, NaH, THF Macitentan Macitentan intermediate_2->Macitentan 5-Bromo-2-chloropyrimidine, NaH, Toluene/DMF

Caption: Synthetic pathway to Macitentan from this compound.

Experimental Protocols

Suzuki Coupling of this compound (General Procedure)[1]

To a Schlenk flask under an inert atmosphere, this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) were added to 6 mL of 1,4-dioxane. The mixture was stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water were added. The reaction mixture was then refluxed at 70-80 °C for 18-22 hours. After completion (monitored by TLC), the reaction was cooled to room temperature, and ethyl acetate (B1210297) was added. The organic layer was separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[2]

In a microwave reactor vial, 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) were mixed. Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) was then added, followed by a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). The vial was sealed and flushed with argon. The reaction mixture was subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture was extracted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography.

Comparative Analysis and Alternative Approaches

The Suzuki coupling of this compound demonstrates good to excellent yields, particularly with electron-rich boronic acids.[1] The presence of the 5-bromophenyl substituent appears to influence the reactivity of the C4 and C6 chloro groups, though mono-arylation is still favored.[1]

In comparison, the Suzuki coupling of 2,4-dichloropyrimidine is well-studied and generally proceeds with high regioselectivity at the C4 position.[4][8] Microwave-assisted protocols for 2,4-dichloropyrimidine offer significant advantages in terms of reduced reaction times and catalyst loading.[4]

While Suzuki coupling is a powerful tool, other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings can also be employed for the functionalization of dichloropyrimidines, offering alternative routes to desired products. The choice of reaction is often dictated by the availability of starting materials and the desired functional group tolerance.

Conclusion

Both this compound and 2,4-dichloropyrimidine are valuable substrates in Suzuki coupling reactions for the synthesis of complex pyrimidine (B1678525) derivatives. The choice between these substrates will depend on the specific synthetic target. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry and drug development, aiding in the rational design of synthetic strategies for novel pyrimidine-based compounds. The successful application of this compound in the synthesis of Macitentan underscores the importance of such building blocks in the pharmaceutical industry.[5][6][7]

References

Novel Pyrimidine Derivatives Demonstrate Potent Kinase Inhibition and Anticancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have underscored the significant potential of novel pyrimidine-based compounds as potent inhibitors of key cellular signaling pathways implicated in cancer.[1][2][3][4][5] These compounds, leveraging the versatile pyrimidine (B1678525) scaffold, have demonstrated remarkable efficacy in preclinical studies, targeting various protein kinases and exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][6][7][8] This guide provides a comparative analysis of the inhibitory potential of these emerging pyrimidine derivatives against established alternatives, supported by experimental data and detailed methodologies.

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in the fundamental building blocks of DNA and RNA.[1][9] Its structural versatility allows for modifications that can enhance binding affinity, selectivity, and overall efficacy against biological targets.[2][3] Researchers have successfully synthesized numerous pyrimidine derivatives that show promise in treating various diseases, with a significant focus on oncology.[2][3][5]

Comparative Inhibitory Activity of Novel Pyrimidine Compounds

The following table summarizes the in vitro inhibitory activity of several recently developed pyrimidine-based compounds against various cancer cell lines and specific kinase targets. For comparison, data for relevant established inhibitors are also included where available.

Compound ClassSpecific CompoundTargetCancer Cell LineIC50 ValueReference CompoundIC50 Value (Ref.)
Pyrido[2,3-d]pyrimidinesCompound 4 PIM-1 KinaseMCF-7 (Breast Cancer)0.57 µMStaurosporine6.76 µM
Compound 10 PIM-1 KinaseMCF-7 (Breast Cancer)1.13 µMStaurosporine6.76 µM
Compound 11 PIM-1 KinaseHepG2 (Liver Cancer)0.99 µMStaurosporineN/A
Pyrido[4,3-d]pyrimidinesCompound 2l Sterol 14α-demethylase (CYP51)Botrytis cinerea0.191 µg/mLEpoxiconazole0.802 µg/mL
Compound 4f Sterol 14α-demethylase (CYP51)Botrytis cinerea0.487 µg/mLEpoxiconazole0.802 µg/mL
Pyridine-Pyrimidine HybridsCompound 9d COX-2N/A0.54 µMCelecoxib1.11 µM
Imidazole-Pyrimidine-Sulfonamide HybridsCompound 88 HER2N/A81 ± 40 ng/mLN/AN/A
Compound 88 EGFR-L858R mutantN/A59 ± 30 ng/mLN/AN/A
Compound 88 EGFR-T790M mutantN/A49 ± 20 ng/mLN/AN/A
Fused 1,4-benzodioxane (B1196944) PyrimidinePrototype 131 Tubulin PolymerizationHepG2 (Liver Cancer)0.11 ± 0.02 µMN/AN/A
Prototype 131 Tubulin PolymerizationU937 (Lymphoma)0.07 ± 0.01 µMN/AN/A

Data synthesized from multiple sources.[10][11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these novel pyrimidine compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine compounds and the reference drug (e.g., Staurosporine) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[12]

PIM-1 Kinase Inhibitory Assay

This assay determines the ability of the compounds to inhibit the activity of the PIM-1 kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the PIM-1 enzyme, a specific substrate peptide, and ATP in a kinase buffer.

  • Compound Incubation: The novel pyrimidine compounds and a reference inhibitor (e.g., Staurosporine) are added to the reaction mixture at various concentrations and incubated.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well after the reaction. A decrease in signal indicates kinase activity, and a higher signal indicates inhibition.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by pyrimidine inhibitors and a general workflow for their evaluation.

PIM1_Signaling_Pathway GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Transcription PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein Translation Substrates Downstream Substrates (e.g., Bad, p27) PIM1_Protein->Substrates Phosphorylation Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Pyrimidine_Inhibitor Novel Pyrimidine Inhibitor Pyrimidine_Inhibitor->PIM1_Protein Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Novel Pyrimidine Compounds.

Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General Workflow for the Development of Novel Pyrimidine-Based Inhibitors.

The presented data and methodologies highlight the promising future of pyrimidine derivatives in the landscape of targeted cancer therapy. The continued exploration of this versatile scaffold is anticipated to yield even more potent and selective inhibitors, ultimately benefiting patients with various malignancies.

References

A Comparative Guide to the Synthetic Efficiency of Macitentan Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for key intermediates of Macitentan (B1675890), a dual endothelin receptor antagonist. The following sections detail the synthetic efficiency of various reported methods, supported by experimental data, to aid researchers in selecting the most suitable process for their needs.

Comparison of Synthetic Efficiency

The synthesis of Macitentan typically proceeds through two key intermediates: N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1) and N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2) . The efficiency of the overall synthesis is highly dependent on the yields and purity achieved in the preparation of these intermediates. Several synthetic strategies have been reported, with variations in reagents, solvents, and reaction conditions that impact the overall efficiency.

Synthetic Routes Overview

Two principal synthetic pathways, often referred to as "Possibility A" and "Possibility B," were initially disclosed in patent WO 02/053557. Subsequent research has focused on improving these initial routes, aiming for higher yields, improved purity, and greater industrial feasibility. These improvements often involve the use of alternative bases, solvents, and reaction conditions to overcome challenges such as long reaction times and the use of hazardous reagents. A notable advancement involves a more convergent approach where key fragments are prepared separately and then coupled.

The following tables summarize the quantitative data for the synthesis of the two key intermediates and the final Macitentan product based on various reported methods.

Table 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1)

Method/ReferenceStarting MaterialsBaseSolventReaction TimeYield (%)Purity (%)Key Advantages/Disadvantages
Bolli et al., J. Med. Chem. 20125-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide potassium salt-DMSO24-48 hNot explicitly stated for this step, but part of a multi-step synthesis.Not specifiedLong reaction time.
CN103819411AThis compound, N-propylsulfamidePotassium tert-butoxideDMSO4 h~68%98.3%Simplifies the process by avoiding pre-formation of the sulfamide (B24259) salt.[1]
Salehi et al., 2017This compound, N-propylsulfamideK2CO3AcetonitrileNot specified85%Not specifiedAvoids the use of DMSO and strong bases like NaH.[2]

Table 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2)

Method/ReferenceStarting MaterialBaseSolventReaction TimeYield (%)Purity (%)Key Advantages/Disadvantages
Bolli et al., J. Med. Chem. 2012Intermediate 1, Ethylene (B1197577) glycolPotassium tert-butylateDimethoxyethane24-70 h70-90%Not specifiedVery long reaction time and use of a large excess of ethylene glycol.[3]
WO2017191565A1Intermediate 1, Ethylene glycolPotassium tert-butoxideEthylene glycol12-14 hNot specified>99.5% (for final product)Reduced reaction time compared to the original method.[4]

Table 3: Final Coupling Step to Macitentan

Method/ReferenceStarting MaterialsBaseSolventReaction TimeYield (%)Purity (%)Key Advantages/Disadvantages
Bolli et al., J. Med. Chem. 2012Intermediate 2, 5-bromo-2-chloropyrimidine (B32469)NaHTHF/DMF2 h43%Not specifiedUse of sodium hydride which can be hazardous on a large scale.
WO2017191565A1Intermediate 2, 5-bromo-2-chloropyrimidineSodium hydride (commercial grade)Toluene/Formamide5-6 hNot specified>99.5%Claims to be a safer and more industrially feasible process by using commercially available sodium hydride without prior removal of mineral oil.[4]
Salehi et al., 2017Intermediate 2, 5-bromo-2-chloropyrimidineK2CO3THFNot specified83%Not specifiedAvoids the use of sodium hydride.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key Macitentan intermediates based on improved and more efficient reported methods.

Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1) (Adapted from CN103819411A)

To a solution of this compound (1.65 mol) and N-propylsulfamide (2.00 mol) in dimethyl sulfoxide (B87167) (5000 mL), potassium tert-butoxide (2.00 mol) is added. The reaction mixture is stirred at room temperature for 4 hours. Following the reaction, a saturated aqueous solution of sodium chloride (25000 mL) and ethyl acetate (B1210297) (25000 mL) are added for extraction. The organic layer is then concentrated, and the resulting product is recrystallized from methanol (B129727) to yield N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.[1]

Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2) (Adapted from WO2017191565A1)

To ethylene glycol (3.5 L), potassium tert-butoxide (4.991 mol) is added at 10-15 °C, and the solution is stirred for 30 minutes at 25-30 °C. N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (0.863 mol) is then added slowly. The reaction mixture is heated to 100-105 °C for 12-14 hours. After cooling to room temperature, demineralized water (700 mL) and methanol (175.0 mL) are added. The reaction mixture is further cooled to 15-20 °C, and a citric acid solution is added over 1-2 hours. The precipitated solid is filtered, washed with water, and dried under vacuum at 50-55 °C for 20-24 hours to obtain the title product.[4]

Synthesis of Macitentan (Final Product) (Adapted from Salehi et al., 2017)

To a solution of N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide in THF, potassium carbonate is added, and the mixture is heated to 60°C. A solution of 5-bromo-2-chloropyrimidine in THF is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then recrystallized from methanol to afford pure Macitentan.[2]

Visualizations

Endothelin Receptor Signaling Pathway

Macitentan is a dual antagonist of endothelin (ET) receptors, ET-A and ET-B. The binding of endothelin-1 (B181129) (ET-1) to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. Macitentan competitively inhibits this binding, leading to vasodilation.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ET_A_Receptor ET-A Receptor ET-1->ET_A_Receptor ET_B_Receptor ET-B Receptor ET-1->ET_B_Receptor Macitentan Macitentan Macitentan->ET_A_Receptor Macitentan->ET_B_Receptor Gq Gq ET_A_Receptor->Gq ET_B_Receptor->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Macitentan_Synthesis_Workflow Start 5-(4-bromophenyl)- 4,6-dichloropyrimidine + N-propylsulfamide Intermediate1 Intermediate 1 (N-[5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl]-N'-propylsulfamide) Start->Intermediate1 Step 1: Sulfonamidation Intermediate2 Intermediate 2 (N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl]-N'-propylsulfamide) Intermediate1->Intermediate2 Step 2: Ethoxylation Macitentan Macitentan Intermediate2->Macitentan Step 3: Coupling with 5-bromo-2-chloropyrimidine Purification Purification (Crystallization) Macitentan->Purification FinalProduct Pure Macitentan Purification->FinalProduct

References

Safety Operating Guide

Proper Disposal of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-(4-Bromophenyl)-4,6-dichloropyrimidine as a hazardous chemical waste. Due to its classification as a halogenated organic compound, it is imperative to follow stringent disposal protocols to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Core Disposal Principles

The disposal of this compound is governed by its chemical nature as a halogenated pyrimidine. Halogenated organic compounds are subject to specific waste management regulations due to their potential for environmental persistence and the hazardous byproducts that can be generated if improperly incinerated. The primary principle is the segregation of halogenated waste from all other waste streams.

Quantitative Disposal Thresholds

Waste Stream ComponentRegulatory ThresholdEPA Waste Code (if applicable)
Solutions containing listed halogenated solvents ≥ 10% total volume of one or more listed solventsF001, F002
Organic liquid waste > 2% total halogen contentVaries by jurisdiction
Acutely Hazardous Waste (P-list) > 1 quart accumulation triggers stringent regulationsNot Applicable

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe handling and disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

2. Waste Identification and Segregation:

  • Solid Waste: Pure this compound, and any materials grossly contaminated with it (e.g., weighing paper, spatulas), must be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste.

  • Segregation is Key: This waste must be segregated into a container specifically designated for halogenated organic waste .[1][2] Do not mix with non-halogenated organic waste, aqueous waste, or general trash. This is crucial because mixed wastes are more difficult and costly to dispose of, and co-mingling can lead to dangerous chemical reactions.

3. Waste Container Management:

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. For solid waste, a clearly labeled, sealed bag inside a rigid container may be appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and volume. All constituents of a mixture must be listed.

  • Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3] Secondary containment (e.g., a larger, unbreakable container) is highly recommended to contain any potential leaks.

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple-Rinsing: To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Collection: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as halogenated liquid hazardous waste.

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous waste, though institutional policies may vary.

5. Request for Waste Pickup:

  • Once the waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in container for 'Solid Halogenated Organic Waste' is_solid->solid_waste Yes is_liquid Is the waste a liquid/solution? is_solid->is_liquid No label_container Label container with: 'Hazardous Waste' Full Chemical Name All Components solid_waste->label_container liquid_waste Collect in container for 'Liquid Halogenated Organic Waste' is_liquid->liquid_waste Yes is_empty_container Is it an empty container? is_liquid->is_empty_container No liquid_waste->label_container triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes request_pickup Request waste pickup from Environmental Health & Safety (EHS) is_empty_container->request_pickup No (End of process for waste material) collect_rinsate Collect all rinsate as 'Liquid Halogenated Organic Waste' triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->liquid_waste store_waste Store sealed container in a designated Satellite Accumulation Area with secondary containment label_container->store_waste store_waste->request_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant local, state, and federal regulations to ensure full compliance.

References

Personal protective equipment for handling 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS No: 146533-41-7). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[1] A face shield should be worn over goggles when there is a risk of significant splashing.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[4][5] For prolonged contact, consult the glove manufacturer's resistance guide to select an appropriate material (e.g., neoprene or butyl rubber).[4] Always inspect gloves for integrity before use and dispose of them after contact with the chemical.[3][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[4] For solid compounds, a particulate filter is recommended.[3][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to handling handle_transfer Carefully Transfer Compound handle_weigh->handle_transfer handle_reaction Set up Reaction in Fume Hood handle_transfer->handle_reaction post_decon Decontaminate Glassware and Surfaces handle_reaction->post_decon After experiment completion post_wash Wash Hands Thoroughly post_decon->post_wash disp_segregate Segregate Halogenated Waste post_wash->disp_segregate Initiate disposal disp_label Label Waste Container Clearly disp_segregate->disp_label disp_store Store in a Designated, Secure Area disp_label->disp_store disp_contact Arrange for Professional Disposal disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol:

  • Preparation :

    • Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Review the Safety Data Sheet (SDS) for this compound.[1][2][3]

    • Ensure all required personal protective equipment (PPE) as detailed in the table above is correctly worn.[1]

    • Prepare the work area, ideally within a certified chemical fume hood, ensuring it is clean and uncluttered.[7]

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or vapors.[1]

    • Weigh the compound carefully within the fume hood to prevent the dispersion of dust.

    • Use clean, dry, and appropriate laboratory equipment for transferring the chemical.

    • If preparing solutions, add the solid to the solvent slowly.

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed when not in use.[1]

    • Store away from incompatible substances.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[7]

  • Containerization and Labeling :

    • Use a designated, leak-proof waste container compatible with the chemical.[7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.[7]

    • Follow all institutional and local regulations for the storage of hazardous waste, including the use of secondary containment.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Disposal should be carried out in accordance with local, state, and federal regulations.[1][2]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)-4,6-dichloropyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-4,6-dichloropyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。